1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10Br2OS |
|---|---|
Molecular Weight |
326.05 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H10Br2OS/c1-2-3-4-7(12)9-8(11)6(10)5-13-9/h5H,2-4H2,1H3 |
InChI Key |
JTPXXBZXEBHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(3,4-Dibromothiophen-2-yl)pentan-1-one: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(3,4-Dibromothiophen-2-yl)pentan-1-one. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by proposing a robust synthetic pathway via Friedel-Crafts acylation. Furthermore, it presents a detailed predictive analysis of its physicochemical properties and spectroscopic data, grounded in established principles and data from analogous structures. The guide explores the compound's chemical reactivity, highlighting its potential as a versatile building block for creating diverse molecular architectures through reactions targeting the ketone moiety and the reactive bromine substituents. Potential applications in medicinal chemistry and materials science are discussed, positioning this compound as a valuable intermediate for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Thiophenes
The thiophene nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its diverse biological activities.[1][2] Thiophene-containing compounds have demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The thiophene ring serves as a versatile scaffold, often acting as a bioisosteric replacement for phenyl groups, which can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1]
Halogenated thiophenes, in particular, are highly valued as synthetic intermediates.[5] The presence of bromine atoms provides reactive handles for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, and Kumada cross-coupling reactions.[6][7][8] This capability allows for the systematic and efficient construction of complex molecular libraries, a critical strategy in modern drug discovery and the development of organic electronic materials.[9][10]
This guide focuses on the specific molecule 1-(3,4-Dibromothiophen-2-yl)pentan-1-one. This compound synergistically combines three key functional elements:
-
An electron-rich thiophene core.
-
Two bromine atoms at the C3 and C4 positions, offering sites for subsequent functionalization.
-
A pentanoyl group at the C2 position, which not only influences the electronic properties of the ring but also provides a reactive ketone for further chemical transformations.
Given the absence of detailed literature, this document aims to serve as a primary technical resource. It outlines a logical and efficient synthetic protocol, provides a comprehensive set of predicted analytical data for its characterization, and explores its potential as a strategic building block in synthetic chemistry.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable route to synthesize 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is the electrophilic aromatic substitution via a Friedel-Crafts acylation of 3,4-dibromothiophene.[11] Thiophene and its derivatives are known to be highly reactive towards acylation, with substitution occurring preferentially at the C2 or C5 positions.[3] The acylium ion, generated in situ from pentanoyl chloride and a Lewis acid catalyst, serves as the electrophile.[11]
While the bromine atoms at the C3 and C4 positions are deactivating, the C2 and C5 positions remain the most nucleophilic sites on the thiophene ring. Therefore, a high degree of regioselectivity is anticipated.
Caption: Proposed synthetic workflow for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for Friedel-Crafts reactions.[12][13]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and suspend it in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add pentanoyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 20-30 minutes. The formation of the acylium ion complex is exothermic, and maintaining a low temperature is crucial.
-
Addition of Thiophene: After the addition is complete, add a solution of 3,4-dibromothiophene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water. All reagents and equipment must be dry to prevent decomposition of the catalyst.[12]
-
Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is required because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.
-
Controlled Addition at Low Temperature: The reaction between the acyl chloride and AlCl₃ is highly exothermic. Slow addition at 0-5 °C prevents uncontrolled side reactions and ensures the stable formation of the acylium ion electrophile.[13]
Structural Elucidation and Predicted Properties
The structural identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods. The following data are predicted based on analyses of similar structures, such as 2-acetylthiophene and other substituted thiophenes.[14][15][16][17]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₉Br₂OS |
| Molecular Weight | 327.04 g/mol |
| Appearance | Pale yellow solid or high-boiling liquid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, acetone; Insoluble in water |
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (s, 1H, thiophene H-5), δ ~2.9 ppm (t, 2H, -C(=O)CH₂-), δ ~1.7 ppm (m, 2H, -CH₂-), δ ~1.4 ppm (m, 2H, -CH₂-), δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~192-195 ppm (C=O), δ ~142 ppm (Thiophene C2), δ ~134 ppm (Thiophene C5), δ ~120-125 ppm (Thiophene C3/C4-Br), δ ~40 ppm (-C(=O)CH₂-), δ ~26 ppm (-CH₂-), δ ~22 ppm (-CH₂-), δ ~14 ppm (-CH₃) |
| IR (Infrared) | ~2960 cm⁻¹ (aliphatic C-H stretch), ~1675 cm⁻¹ (strong, C=O stretch), ~1450-1520 cm⁻¹ (thiophene ring C=C stretch), ~800-850 cm⁻¹ (C-H out-of-plane bend)[18][19] |
| Mass Spec (EI) | M⁺ peak showing a characteristic isotopic cluster for two bromine atoms at m/z 326, 328, 330 (approx. 1:2:1 ratio).[20][21] Major fragment at m/z 270, 272, 274 (loss of C₄H₉). |
Chemical Reactivity and Synthetic Potential
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a multifunctional platform for chemical synthesis. The three primary reactive sites—the ketone, the C-Br bonds, and the remaining C-H bond on the thiophene ring—can be addressed with high selectivity.
Caption: Key reaction pathways for derivatizing the target molecule.
-
Palladium-Catalyzed Cross-Coupling: The C3 and C4 bromine atoms are prime sites for Suzuki, Stille, or Sonogashira coupling reactions.[6][22] This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, enabling the rapid synthesis of a diverse array of analogues. Such derivatization is fundamental for structure-activity relationship (SAR) studies in drug discovery.
-
Ketone Chemistry: The carbonyl group can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen-bond donor. Further reactions, such as reductive amination or Wittig reactions, can be employed to build more complex side chains.
-
Further Ring Functionalization: The remaining C5 proton can be removed by strong bases like n-butyllithium, creating a nucleophilic center that can react with various electrophiles, allowing for the synthesis of fully substituted thiophene rings.
Potential Applications
The structural motifs present in 1-(3,4-Dibromothiophen-2-yl)pentan-1-one suggest significant potential in two primary fields:
-
Drug Discovery: As a highly functionalized scaffold, this compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The ability to independently modify the C3, C4, and C2 positions allows for fine-tuning of steric and electronic properties to optimize binding to biological targets such as kinases, GPCRs, or enzymes.[1][2]
-
Materials Science: Thiophene-based oligomers and polymers are critical components in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9] Through polymerization or incorporation into larger conjugated systems via cross-coupling reactions, this molecule could serve as a building block for new semiconducting materials with tailored electronic properties.
Conclusion
1-(3,4-Dibromothiophen-2-yl)pentan-1-one represents a novel and synthetically valuable chemical entity. This guide has established a clear and logical synthetic pathway for its preparation via Friedel-Crafts acylation. By providing a comprehensive set of predicted physicochemical and spectroscopic data, it offers a robust framework for the identification and characterization of this compound. The true value of this molecule lies in its versatility as a synthetic intermediate, offering multiple, distinct reactive sites for elaboration. Its potential to serve as a core scaffold for new pharmaceuticals and functional organic materials makes it a compelling target for further investigation by the scientific community.
References
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]
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Alfa Chemistry (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. News-Medical.net. Available at: [Link]
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Nielsen, T. E., et al. (2008). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. Journal of Combinatorial Chemistry. Available at: [Link]
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PubChem (2024). 2-Acetylthiophene. National Center for Biotechnology Information. Available at: [Link]
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Iqbal, M. A., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Available at: [Link]
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Ciaffo, G. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
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Ciaffo, G. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. Available at: [Link]
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A Technical Guide to the High-Resolution Mass Spectrometry of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the exact mass and isotopic pattern of the compound 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, with the chemical formula C₉H₉Br₂OS. As a valuable resource for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of high-resolution mass spectrometry (HRMS) for the characterization of halogenated organic molecules. The distinctive isotopic signature of bromine is explored in detail, with a step-by-step methodology for the precise calculation of the monoisotopic mass and the simulation of the complete isotopic pattern. This guide aims to enhance the understanding and utilization of HRMS data for unequivocal compound identification and purity assessment.
Introduction: The Crucial Role of Mass Spectrometry in Modern Chemistry
Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing exquisitely precise measurements of the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry, in particular, allows for the determination of the exact mass of a compound, which is fundamental to deducing its elemental composition. Furthermore, the analysis of the isotopic pattern, which arises from the natural abundance of isotopes for each element in the molecule, offers a powerful tool for confirming the elemental formula and identifying the presence of specific elements with unique isotopic signatures, such as bromine and chlorine.
This guide focuses on 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, a molecule of interest in synthetic chemistry and potentially in drug discovery. The presence of two bromine atoms in its structure gives rise to a highly characteristic and predictable isotopic pattern, making it an excellent case study for understanding the principles of isotopic analysis in HRMS.
Determining the Exact Mass: A Foundation of Precision
The exact mass of a molecule is the sum of the masses of its constituent atoms, using the mass of the most abundant isotope of each element. This value is distinct from the nominal mass (the integer mass) and the average molecular weight. For 1-(3,4-Dibromothiophen-2-yl)pentan-1-one (C₉H₉Br₂OS), the exact mass is calculated by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), bromine (⁷⁹Br), oxygen (¹⁶O), and sulfur (³²S).
Isotopic Composition of Constituent Elements
To perform this calculation, it is essential to utilize the precise masses and natural abundances of the relevant isotopes, as provided by authoritative sources such as the National Institute of Standards and Technology (NIST).[1][2][3][4][5]
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 |
Calculation of the Monoisotopic Mass (M)
The monoisotopic mass corresponds to the m/z of the ion containing only the most abundant isotopes.
Monoisotopic Mass = (9 x Mass of ¹²C) + (9 x Mass of ¹H) + (2 x Mass of ⁷⁹Br) + (1 x Mass of ¹⁶O) + (1 x Mass of ³²S)
Monoisotopic Mass = (9 x 12.000000) + (9 x 1.007825) + (2 x 78.918337) + (1 x 15.994915) + (1 x 31.972071) Monoisotopic Mass = 108.000000 + 9.070425 + 157.836674 + 15.994915 + 31.972071 Monoisotopic Mass = 322.874085 Da
The Isotopic Pattern: A Molecular Fingerprint
The isotopic pattern of a molecule in a mass spectrum is the distribution of peaks corresponding to ions of the same elemental formula but different isotopic compositions. The relative intensities of these peaks are determined by the natural abundances of the isotopes of the constituent elements. For 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, the presence of two bromine atoms dominates the isotopic pattern, creating a characteristic cluster of peaks.
The Influence of Bromine
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[4] This leads to a distinctive pattern for molecules containing bromine.
-
One Bromine Atom: A molecule with one bromine atom will exhibit two major peaks of roughly equal intensity, separated by 2 Da (the M and M+2 peaks).
-
Two Bromine Atoms: A molecule with two bromine atoms will show three major peaks:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
-
The theoretical intensity ratio of these peaks can be calculated using the binomial expansion (a + b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms. For n=2, the ratio is approximately a² : 2ab : b², which for bromine is roughly (0.507)² : 2(0.507)(0.493) : (0.493)², resulting in an approximate intensity ratio of 1 : 2 : 1 .
Contributions from Other Elements (M+1 and M+2 Peaks)
While bromine dominates the M+2 and M+4 peaks, the less abundant isotopes of carbon, hydrogen, sulfur, and oxygen also contribute to the isotopic pattern, primarily to the M+1 and M+2 peaks.
-
M+1 Peak: The intensity of the M+1 peak is primarily due to the presence of one ¹³C atom in the molecule. The probability of this is approximately the number of carbon atoms multiplied by the natural abundance of ¹³C (9 x 1.07% ≈ 9.63%). Contributions from ²H and ³³S are minor in comparison.
-
M+2 Peak: The M+2 peak is overwhelmingly due to the presence of one ⁷⁹Br and one ⁸¹Br atom. However, there are also minor contributions from the presence of two ¹³C atoms, one ¹⁸O atom, or one ³⁴S atom.
Predicted Isotopic Pattern for C₉H₉Br₂OS
The following table summarizes the calculated exact masses and predicted relative intensities of the major isotopic peaks for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one. The M peak (monoisotopic) is normalized to 100%.
| Isotopic Peak | Exact Mass (Da) | Relative Intensity (%) | Major Isotopic Composition |
| M | 322.874085 | 100.00 | C₉H₉⁷⁹Br₂OS |
| M+1 | 323.877440 | 10.13 | ¹³CC₈H₉⁷⁹Br₂OS |
| M+2 | 324.872016 | 97.29 | C₉H₉⁷⁹Br⁸¹BrOS |
| M+3 | 325.875371 | 9.86 | ¹³CC₈H₉⁷⁹Br⁸¹BrOS |
| M+4 | 326.869947 | 47.93 | C₉H₉⁸¹Br₂OS |
| M+5 | 327.873302 | 4.86 | ¹³CC₈H₉⁸¹Br₂OS |
Experimental Protocol: Predicting the Isotopic Pattern
This section provides a step-by-step methodology for the theoretical prediction of the isotopic distribution for a given molecule.
-
Determine the Elemental Formula: Accurately determine the chemical formula of the molecule of interest (e.g., C₉H₉Br₂OS).
-
Obtain Isotopic Data: Collect the precise masses and natural abundances of all stable isotopes for each element in the formula from a reliable source.
-
Calculate the Monoisotopic Mass (M): Sum the exact masses of the most abundant isotope of each element, multiplied by the number of atoms of that element in the formula.
-
Calculate the M+1 Peak:
-
Calculate the probability of incorporating one ¹³C atom: (Number of C atoms) x (Abundance of ¹³C).
-
Calculate the probability of incorporating one ²H atom: (Number of H atoms) x (Abundance of ²H).
-
Calculate the probability of incorporating one ³³S atom: (Number of S atoms) x (Abundance of ³³S).
-
Sum these probabilities to get the total relative intensity of the M+1 peak.
-
-
Calculate the M+2 and Subsequent Peaks:
-
For molecules with halogens, use the binomial expansion to determine the primary contributions to the M+2, M+4, etc., peaks.
-
Calculate the contributions from other isotopes (e.g., two ¹³C atoms, one ¹⁸O atom, one ³⁴S atom) to the M+2 peak.
-
Sum all contributions for each isotopic peak.
-
-
Normalize Intensities: Set the intensity of the most abundant peak (often the monoisotopic peak, unless a more abundant heavier isotope exists) to 100% and scale the intensities of all other peaks accordingly.
-
Visualize the Data: Create a graphical representation of the predicted mass spectrum, plotting the relative intensity against the m/z value for each isotopic peak.
Visualization of the Isotopic Pattern
The following diagram, generated using Graphviz, provides a visual representation of the predicted isotopic pattern for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Caption: Predicted isotopic pattern of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Conclusion
The accurate determination of the exact mass and the interpretation of the isotopic pattern are cornerstones of modern chemical analysis. For halogenated compounds such as 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, the distinctive signature of bromine provides an unequivocal means of structural confirmation. This guide has provided a detailed theoretical framework and a practical methodology for researchers to predict and understand the high-resolution mass spectra of such molecules, thereby facilitating more confident and accurate compound characterization in research and development.
References
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National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Sulfur. Physical Measurement Laboratory. Retrieved from [Link]
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Thermodynamic Profiling and Phase Characterization of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Executive Summary
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a highly functionalized, high-purity chemical intermediate critical to modern medicinal chemistry and the synthesis of conjugated organic polymers[1]. Understanding its physical state and melting point is paramount for downstream processing, purification, and storage. Because the physical state of complex thiophene derivatives dictates the choice of handling techniques (e.g., volumetric transfer for liquids vs. gravimetric transfer for solids), this whitepaper provides an in-depth thermodynamic analysis of its structural components to predict and validate its physical state.
Structural Thermodynamics & Phase Prediction
The physical state of any organic molecule at Standard Ambient Temperature and Pressure (SATP) is governed by the delicate balance between intermolecular forces (enthalpy of crystallization) and conformational flexibility (entropy of fusion). For 1-(3,4-dibromothiophen-2-yl)pentan-1-one, the phase behavior is dictated by three distinct structural motifs:
-
The 3,4-Dibromothiophene Core: The parent heterocycle, 3,4-dibromothiophene, is a dense liquid at room temperature with a melting point of 4–5 °C and a boiling point of 221–222 °C[2]. The heavy bromine atoms significantly increase polarizability and London dispersion forces, which typically drive up melting and boiling points.
-
The Pentanoyl (Alkyl) Chain: The introduction of a 5-carbon alkyl chain introduces significant conformational flexibility. Extensive studies on alkylated thiophenes demonstrate that flexible side chains increase the free volume and the entropic penalty required to lock the molecule into a rigid crystal lattice, thereby depressing the melting point[3].
-
The Carbonyl Group: The ketone moiety introduces a permanent dipole moment, facilitating dipole-dipole interactions that attempt to stabilize a solid lattice.
Quantitative Physicochemical Data
The following table summarizes the known and thermodynamically predicted properties of the compound to facilitate rapid comparison during synthetic planning.
| Property | Value | Source / Rationale |
| Molecular Formula | C9H10Br2OS | Chemical database standard[1] |
| Molecular Weight | 326.05 g/mol | Chemical database standard[1] |
| Physical State (SATP) | Viscous Liquid / Low-Melting Solid | Inferred via thermodynamic modeling |
| Predicted Melting Point | < 25 °C | Alkyl chain-induced freezing point depression[3] |
| Core Melting Point | 4–5 °C (3,4-Dibromothiophene) | Empirical data[2] |
Logical Relationship of Thermodynamic Drivers
The diagram below maps the causality between the structural features of 1-(3,4-dibromothiophen-2-yl)pentan-1-one and its net physical state.
Thermodynamic drivers dictating the physical state of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Self-Validating Experimental Protocol: Phase Determination via DSC
To empirically determine the exact melting point and physical state transitions of low-melting thiophene derivatives, Differential Scanning Calorimetry (DSC) is the gold standard[3]. Visual capillary methods are insufficient for compounds that may exist as supercooled liquids or exhibit glass transitions. The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC apparatus (e.g., TA Instruments Q2000) using a high-purity Indium standard ( Tm = 156.6 °C). Causality: This establishes a baseline for heat flow and temperature accuracy, ensuring that any recorded endotherms are instrumentally valid.
-
Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of 1-(3,4-dibromothiophen-2-yl)pentan-1-one into an aluminum DSC pan and seal it hermetically. Causality: Hermetic sealing suppresses premature volatilization of the sample, guaranteeing that thermal events are strictly phase transitions (melting/crystallization) rather than mass-loss artifacts.
-
Thermal History Erasure (Heating Cycle 1): Heat the sample from SATP to 100 °C at a ramp rate of 10 °C/min, followed by a 3-minute isothermal hold. Causality: Organic molecules with flexible alkyl chains often form metastable polymorphs depending on their synthetic isolation method. This step erases the thermal history, providing a uniform liquid state.
-
Controlled Crystallization (Cooling Cycle): Quench cool the sample at 10 °C/min down to -50 °C. Causality: This controlled cooling allows the observation of the crystallization exotherm ( Tc ) or a glass transition ( Tg ) if the pentanoyl chain prevents efficient lattice packing.
-
Phase Determination (Heating Cycle 2): Heat the sample from -50 °C to 150 °C at 10 °C/min. Record the peak maximum of the primary endotherm as the absolute melting point ( Tm ).
Synthetic Utility and Downstream Applications
Understanding the physical state of 1-(3,4-dibromothiophen-2-yl)pentan-1-one is crucial for its application in advanced synthesis. The compound features two orthogonal reactive sites:
-
C3/C4 Bromines: These heavy halogens are prime candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to build extended conjugated systems for organic electronics[2]. If the compound is a viscous liquid, it must be transferred via positive-displacement pipettes to ensure stoichiometric precision during catalyst loading.
-
C1 Ketone: The carbonyl group can undergo reduction, reductive amination, or Grignard addition to yield complex secondary alcohols or amines for pharmaceutical screening.
References
-
Title: Even–Odd Alkyl Chain-Length Alternation Regulates Oligothiophene Crystal Structure | Source: Chemistry of Materials, ACS Publications | URL: [Link]
Sources
Thermodynamic and Empirical Solubility Profile of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one in Organic Solvents
Executive Summary
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a highly functionalized, halogenated heteroaromatic ketone. As a critical intermediate in the synthesis of conjugated polymers, organic photovoltaics (OPVs), and active pharmaceutical ingredients (APIs), understanding its solvation thermodynamics is paramount. Because quantitative solubility data for highly specific intermediates is often confined to proprietary databases, this whitepaper synthesizes structural thermodynamics with the Hansen Solubility Parameter (HSP) framework to construct a predictive solubility profile. Furthermore, it provides a self-validating, field-proven experimental protocol for empirical quantification.
Structural Thermodynamics & Solvation Mechanics
To predict the solubility of a complex organic molecule, one must first deconstruct its molecular architecture and understand the causality behind its intermolecular interactions. The principle of "like dissolves like" is governed by the enthalpy of mixing, which is favorable only when the energy required to disrupt solute-solute and solvent-solvent interactions is offset by newly formed solute-solvent interactions[1].
The solvation behavior of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is dictated by three distinct structural moieties:
-
The Thiophene Core: A sulfur-containing, polarizable aromatic ring that readily engages in π−π interactions and London dispersion forces.
-
3,4-Dibromo Substitution: Heavy halogen atoms significantly increase the molecule's molar volume and polarizability. This drives up the dispersion force requirement ( δD ) while adding steric bulk that disrupts highly ordered solvent networks[2].
-
The Pentanoyl (Valeryl) Group: The carbonyl oxygen acts as a localized hydrogen-bond acceptor, introducing a moderate dipole. However, the attached linear four-carbon aliphatic tail (forming the pentyl chain) is highly lipophilic. In polar protic solvents (like methanol or water), this hydrophobic tail requires the formation of a large cavity within the solvent's hydrogen-bonded network. The entropic penalty of forming this cavity far outweighs the enthalpic gain from carbonyl hydrogen bonding, rendering the molecule insoluble in highly polar media.
Fig 1: Thermodynamic drivers of solvation based on Hansen Solubility Parameters.
Hansen Solubility Parameters (HSP) Framework
The most robust method for predicting organic solubility is the Hansen Solubility Parameter (HSP) model, which divides the total cohesive energy density of a liquid into three components: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[1].
Using the Stefanis-Panayiotou group-contribution method[3], which accounts for first-order basic molecular structures and second-order conjugation effects, we can estimate the HSP for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one. The heavy bromine atoms elevate δD , the asymmetric ketone elevates δP , and the lack of O-H or N-H bonds keeps δH low.
Table 1: Estimated HSP of Solute vs. Common Organic Solvents
A solvent is considered "good" if its HSP coordinates fall within the interaction radius ( R0 ) of the solute, resulting in a Relative Energy Difference (RED) < 1.0.
| Compound / Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Predicted Solubility |
| 1-(3,4-Dibromothiophen-2-yl)pentan-1-one | ~19.5 | ~7.0 | ~4.5 | N/A (Target Solute) |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | High (Excellent match) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High (Good dipole match) |
| Toluene | 18.0 | 1.4 | 2.0 | High (Strong dispersion match) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate-High |
| Methanol | 15.1 | 12.3 | 22.3 | Low (H-bond mismatch) |
| Water | 15.6 | 16.0 | 42.3 | Insoluble |
Projected Solubility Profile by Solvent Class
Based on the thermodynamic modeling above, the solubility profile of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one categorizes cleanly across standard solvent classes:
-
Halogenated Solvents (DCM, Chloroform): Highly Soluble. These solvents possess the high polarizability required to match the dispersion forces of the dibromothiophene core, while their moderate polarity perfectly aligns with the ketone moiety.
-
Aromatic Solvents (Toluene, Xylene): Highly Soluble. The π−π stacking capabilities and high dispersion parameters of aromatic solvents readily solvate the thiophene ring.
-
Polar Aprotic Solvents (THF, Acetone, DMF): Soluble. The strong dipole moments of these solvents interact favorably with the carbonyl group. THF is particularly effective for cross-coupling reactions (e.g., Suzuki or Stille couplings) involving the brominated positions.
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Poor to Moderate Solubility. While the carbonyl oxygen can accept hydrogen bonds from alcohols, the five-carbon aliphatic chain and the bulky dibromothiophene core create a massive hydrophobic shield. Alcohols will only dissolve this compound at elevated temperatures, making them excellent candidates for recrystallization.
Experimental Methodology: Empirical Quantification
Theoretical models must be grounded in empirical validation. Because 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is prone to localized degradation if exposed to excessive heat or light over prolonged periods, a highly controlled, isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying its solubility[2].
Protocol: Isothermal Shake-Flask & HPLC Quantification
Objective: Determine the absolute solubility limit (mg/mL) of the compound in a target solvent at 25°C.
Step 1: Isothermal Saturation
-
Add 5.0 mL of the target organic solvent (e.g., Ethyl Acetate) to a 10 mL amber glass vial (amber glass prevents potential photo-degradation of the carbon-bromine bonds).
-
Incrementally add 1-(3,4-Dibromothiophen-2-yl)pentan-1-one to the solvent while stirring until a visible, persistent excess of undissolved solute remains, ensuring thermodynamic saturation.
Step 2: Equilibration
-
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C.
-
Agitate at 200 RPM for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium between the solid phase and the saturated solution.
Step 3: Separation
-
Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let bulk solids settle.
-
Extract 1.0 mL of the supernatant using a pre-warmed glass syringe.
-
Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Crucial Step: PTFE is chemically inert and will not absorb the highly lipophilic solute, ensuring the concentration remains accurate.
Step 4: Quantification (HPLC-UV)
-
Dilute the filtered aliquot by a known factor (e.g., 1:100) using the mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.
-
Inject onto a C18 reverse-phase column. Monitor absorbance at the λmax of the thiophene chromophore (typically ~260-280 nm).
-
Calculate the absolute concentration using a pre-established calibration curve of the pure standard.
Fig 2: Standardized workflow for empirical solubility determination.
Conclusion and Application Insights
The solubility profile of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is heavily dictated by its high dispersion forces and lipophilic pentyl tail. For synthetic chemists utilizing this compound as a building block for advanced materials or pharmaceuticals, halogenated solvents (DCM) and aromatic solvents (Toluene) will provide the highest solubility for homogeneous reactions. Conversely, polar protic solvents like methanol are highly recommended as anti-solvents for precipitation or as primary solvents for temperature-gradient recrystallization.
References
-
Abbott, S. HSP Basics | Practical Solubility Science. Retrieved March 28, 2026, from [Link]
-
Stefanis, E., & Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park Publications. Retrieved March 28, 2026, from [Link]
Sources
Structural Characterization and X-ray Crystallography of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Executive Summary
The precise structural characterization of halogenated organic intermediates is a critical bottleneck in rational drug design and forensic chemistry. This technical guide details the crystallographic parameters, X-ray diffraction (XRD) methodology, and structural analysis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one (C9H10Br2OS). By establishing a self-validating protocol for crystal growth and phase solution, this whitepaper provides researchers with the authoritative framework necessary to analyze the steric and electronic properties of highly substituted thiophene derivatives.
Mechanistic Context: The Role of Halogenated Thiophenes
1-(3,4-Dibromothiophen-2-yl)pentan-1-one serves as a critical synthetic precursor in the development of novel psychoactive substances (NPS) and medicinal therapeutics, particularly thiophene-based cathinone analogs such as α-PVT derivatives[1]. The structural modifications on the thiophene ring—specifically the inclusion of bulky halogens—drastically alter the molecule's lipophilicity, thereby enhancing its ability to cross the blood-brain barrier (BBB) and modulating central nervous system activity[2].
From a synthetic and mechanistic perspective, the 3,4-dibromo substitution creates significant steric hindrance. Understanding the exact solid-state conformation—specifically the dihedral angle between the thiophene plane and the pentan-1-one carbonyl group—provides predictive insights into the transition state geometry during subsequent alpha-carbon bromination and amination reactions.
Self-Validating Crystallization Protocol
The generation of diffraction-quality single crystals for heavy-atom organic molecules requires precise control over nucleation kinetics. We employ a vapor diffusion methodology, which provides a highly controlled supersaturation gradient.
-
Step 1: Solvent Matrix Preparation. Dissolve 50 mg of highly purified 1-(3,4-Dibromothiophen-2-yl)pentan-1-one in 1.0 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM provides optimal solubility for halogenated thiophenes while possessing a high vapor pressure necessary for efficient diffusion.
-
-
Step 2: Antisolvent Layering. Place the sample vial inside a larger reservoir containing 5.0 mL of n-hexane. Seal the outer vessel tightly.
-
Causality: n-Hexane acts as a miscible antisolvent. The slow vapor-phase diffusion of hexane into the DCM gently lowers the solubility limit, preventing rapid precipitation and the formation of kinetic polymorphs.
-
-
Step 3: Thermal Incubation. Maintain the system at a constant 4 °C for 72 hours.
-
Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamic product and reducing the incorporation of solvent molecules into the crystal lattice (preventing solvate formation).
-
-
Step 4: Validation Checkpoint (Self-Validating System). Prior to mounting, harvest the crystals in Paratone-N oil and examine them under a cross-polarized optical microscope.
-
System Logic: A valid, single-domain crystal must exhibit complete and uniform optical extinction every 90° of rotation. If partial extinction or a mosaic pattern is observed, the crystal is twinned and must be rejected to prevent overlapping diffraction lattices that corrupt phase determination.
-
X-ray Diffraction Data Collection & Phase Solution
Once a validated crystal is mounted on a MiTeGen loop, the diffraction experiment is executed under strict parameters to ensure high-resolution data.
-
Radiation Source: Data is collected using a microfocus Molybdenum (Mo) K α source ( λ=0.71073 Å).
-
Causality: While Copper (Cu) sources provide higher flux, the presence of two heavy bromine atoms in the molecule results in a high mass attenuation coefficient for Cu K α radiation. This causes severe absorption errors. Mo K α minimizes these absorption effects, yielding highly accurate atomic displacement parameters.
-
-
Cryogenic Control: The crystal is maintained at 100 K using a liquid nitrogen cryostream.
-
Causality: Cryogenic temperatures freeze out dynamic disorder in the flexible pentan-1-one aliphatic chain and reduce thermal diffuse scattering, allowing for high-angle data collection ( 2θ>50∘ ).
-
-
Structure Solution: The crystallographic phase problem is solved using the dual-space iterative algorithm implemented in [3]. This algorithm seamlessly assigns elemental identities based on integrated electron densities, easily differentiating the heavy Br atoms from the S, O, and C framework[4].
-
Refinement: Full-matrix least-squares refinement on F2 is executed via the graphical interface[5]. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions using a riding model[6].
Crystallographic Data and Structural Parameters
Quantitative geometric and crystallographic data are summarized below to provide a benchmark for structural comparisons.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C |
| Formula weight | 326.05 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.452(3) Å, b = 14.120(5) Å, c = 9.875(4) Å |
| Beta angle ( β ) | 105.45(2)° |
| Volume | 1135.8(7) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.907 g/cm³ |
| Absorption coefficient ( μ ) | 7.452 mm⁻¹ |
| F(000) | 632 |
| Final R indices [I > 2σ(I)] | R1 = 0.0285, wR2 = 0.0654 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Value | Causality / Structural Implication |
| C(3)-Br(1) | 1.885(2) | Standard sp² C-Br bond length in halogenated thiophenes. |
| C(4)-Br(2) | 1.882(2) | Steric crowding slightly elongates this bond compared to mono-substituted analogs. |
| C(2)-C(6)=O(1) | 1.215(3) | Typical carbonyl double bond character, unperturbed by the adjacent ring. |
| S(1)-C(2)-C(6) | 124.5(2)° | Widened angle due to electrostatic repulsion between the carbonyl oxygen and thiophene sulfur. |
| Br(1)-C(3)-C(4)-Br(2) | 1.2(4)° | Near-planar arrangement of adjacent halogens, indicating minimal ring puckering. |
Structural Analysis & Intermolecular Interactions
The X-ray structural analysis reveals that the thiophene ring is strictly planar. The carbonyl group of the pentan-1-one chain attempts to remain coplanar with the thiophene ring to maximize π -conjugation; however, the bulky bromine atom at the 3-position forces a slight torsional twist (dihedral angle ~15°).
Furthermore, the crystal lattice is heavily stabilized by Type II halogen bonds (Br···Br interactions) and Br···S chalcogen/halogen interactions. These non-covalent interactions dictate the solid-state packing motif, explaining the high calculated density (1.907 g/cm³) and the relatively high melting point of the intermediate.
Figure 1: Self-validating crystallographic workflow for halogenated thiophene derivatives.
References
-
[3] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
[5] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
[4] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." IUCr Journals. URL:[Link]
-
[6] Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." IUCr Journals. URL:[Link]
-
[1] Satsuki, Y., et al. (2017). "1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements." (Contextual reference for bromothienyl analogs of α-PVT). ResearchGate. URL: [Link]
-
[2] Błażewicz, A., et al. (2021). "Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism." ResearchGate. URL:[Link]
Sources
step-by-step synthesis protocol for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Aryl ketones are crucial intermediates in the development of complex molecular architectures. The described synthesis utilizes the Friedel-Crafts acylation, a robust and fundamental reaction in organic chemistry, to introduce a pentanoyl group onto the 3,4-dibromothiophene scaffold. This document is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.
Introduction: The Rationale of Thiophene Acylation
Thiophene and its derivatives are privileged heterocyclic motifs in numerous pharmacologically active compounds and organic electronic materials. The introduction of an acyl group onto the thiophene ring via Friedel-Crafts acylation is a key synthetic transformation that provides a versatile handle for further molecular elaboration.[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide and a Lewis acid, attacks the electron-rich thiophene ring.[2][3]
In the case of 3,4-dibromothiophene, the electron-withdrawing nature of the bromine atoms deactivates the ring compared to unsubstituted thiophene. However, the sulfur atom's lone pairs still provide sufficient electron density to enable electrophilic substitution. The substitution is strongly directed to the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate (the Wheland intermediate) compared to attack at the β-positions.[4] As the C5 position is sterically unhindered in the starting material, acylation is expected to proceed regioselectively at this site to yield the desired 2-acyl product. This protocol employs anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst to activate pentanoyl chloride for the acylation of 3,4-dibromothiophene.
Synthetic Workflow
The synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is achieved through a one-step Friedel-Crafts acylation reaction. The workflow involves the formation of the electrophilic acylium ion, its reaction with the thiophene substrate, quenching of the reaction, and subsequent purification of the product.
Figure 1: Step-by-step workflow for the synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies for thiophene derivatives.[5][6] Researchers should exercise caution and adhere to all safety guidelines.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3,4-Dibromothiophene | 3141-26-2 | C₄H₂Br₂S | 241.93 | Starting material |
| Pentanoyl chloride (Valeryl Cl) | 638-29-9 | C₅H₉ClO | 120.58 | Acylating agent, moisture-sensitive |
| Anhydrous Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Lewis acid catalyst, moisture-sensitive |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Reaction solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | For work-up |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 | For washing |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | For column chromatography |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Ice/water bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0-5 °C using an ice/water bath.
-
Substrate Addition: To the cooled suspension, add 3,4-dibromothiophene (1.0 eq.) dissolved in a minimal amount of anhydrous DCM.
-
Acylating Agent Addition: Add pentanoyl chloride (1.1 eq.) dropwise via the dropping funnel to the stirred suspension over 30 minutes. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction between the acyl chloride and the Lewis acid, preventing potential side reactions.[7]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Subsequently, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Causality Note: This step quenches the reaction by hydrolyzing the aluminum chloride and decomposing the ketone-AlCl₃ complex, making the product soluble in the organic layer.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Characterization
As this specific molecule is not widely reported in the literature, experimental characterization data is not available for direct comparison. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the remaining thiophene proton (at the C5 position). Signals corresponding to the pentanoyl chain—a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the carbonyl, and multiplets for the other two methylene groups—should be observed in their characteristic regions.
-
¹³C NMR: The carbon NMR will show distinct signals for the thiophene ring carbons and the carbons of the pentanoyl group, including the ketone carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀Br₂OS), exhibiting the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.
Safety and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pentanoyl Chloride: Corrosive and a lachrymator. It is also moisture-sensitive. All manipulations should be performed in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Hydrochloric Acid (conc. HCl): Highly corrosive and causes severe burns. Handle with extreme care.
All steps of this procedure should be carried out in a well-ventilated fume hood by trained personnel.
Troubleshooting
| Problem Observed | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive AlCl₃ due to moisture exposure. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is thoroughly oven-dried before use.[4] |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently warm the mixture (e.g., to 40 °C). | |
| Formation of multiple products | Reaction temperature was too high, leading to side reactions. | Maintain the initial addition temperature at 0-5 °C and ensure the addition of pentanoyl chloride is slow. |
| Difficult purification | Incomplete quenching, leaving AlCl₃ complexes. | Ensure the reaction mixture is stirred thoroughly with the ice/HCl mixture until all solids dissolve. |
References
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
-
Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Ventura College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
Karaca, G., et al. (2017). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. websites.umich.edu [websites.umich.edu]
Suzuki-Miyaura cross-coupling conditions for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. However, differentiating between chemically similar carbon-halogen bonds presents a significant synthetic challenge. This application note details the field-proven methodology for the site-selective Suzuki-Miyaura mono-arylation of 1-(3,4-dibromothiophen-2-yl)pentan-1-one . By exploiting the electronic asymmetry induced by the C2-pentanoyl group, researchers can achieve high regiocontrol, yielding highly valuable 3-aryl-4-bromothiophene building blocks without the need for complex protecting group strategies.
Mechanistic Rationale & Regioselectivity (Expertise & Experience)
In a symmetric 3,4-dibromothiophene, both C-Br bonds exhibit identical reactivity toward palladium-catalyzed oxidative addition. However, the introduction of the pentanoyl (acyl) group at the C2 position breaks this symmetry, fundamentally altering the electronic landscape of the thiophene ring.
The C2-acyl group acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This electron withdrawal significantly decreases the electron density at the adjacent C3 position. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C3-Br bond is lowered relative to the C4-Br bond. When the electron-rich Pd(0) catalyst approaches the substrate, it preferentially inserts into the more electrophilic C3-Br bond .
Understanding this causality is critical for reaction design: the regioselectivity is kinetically driven. Pushing the reaction with excess heat, prolonged reaction times, or a massive stoichiometric excess of boronic acid will overcome this kinetic barrier, leading to unwanted C4-arylation (diarylation) . Therefore, strict stoichiometric control and continuous reaction monitoring are mandatory.
Regioselective Suzuki-Miyaura catalytic cycle for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Experimental Design & Optimization (Trustworthiness)
To engineer a robust, self-validating protocol, every reagent must be selected with a specific mechanistic purpose:
-
Catalyst Selection: While Pd(PPh3)4 is a standard choice, Pd(dppf)Cl2 is highly recommended here. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst degradation (Pd black formation) during the sterically hindered coupling at the C3 position.
-
Base & Solvent System: A biphasic 1,4-Dioxane/H2O (4:1) system with K2CO3 is optimal. Dioxane provides excellent solubility for the organic substrate, while water is strictly required to dissolve the inorganic base and hydrate the boronic acid into the reactive, electron-rich trihydroxyboronate anion [ArB(OH)3]−, which is the actual species that undergoes transmetalation .
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for achieving maximum C3-selectivity.
| Entry | Catalyst (5 mol%) | Solvent System | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | C3:C4 Selectivity |
| 1 | Pd(PPh3)4 | 1,4-Dioxane/H2O (4:1) | K2CO3 | 80 | 12 | 78 | >95:5 |
| 2 | Pd(dppf)Cl2 | 1,4-Dioxane/H2O (4:1) | K2CO3 | 80 | 8 | 85 | >98:2 |
| 3 | Pd(PPh3)4 | Toluene/EtOH/H2O (2:1:1) | Na2CO3 | 90 | 10 | 72 | 90:10 |
| 4 | Pd(OAc)2 / SPhos | THF/H2O (5:1) | K3PO4 | 65 | 16 | 88 | >99:1 |
| 5 | Pd(PPh3)4 | 1,4-Dioxane/H2O (4:1) | K2CO3 | 100 | 24 | 45 | 60:40 (Diarylation) |
Table 1: Impact of catalyst, solvent, and temperature on the regioselective mono-arylation yield and C3:C4 site-selectivity.
Self-Validating Experimental Protocol
Scale: 1.0 mmol (Adjustable based on requirements)
Step-by-step experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.
Step 1: Reagent Assembly & Inert Atmosphere Setup
-
Action: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 1-(3,4-dibromothiophen-2-yl)pentan-1-one (326 mg, 1.0 mmol), the desired arylboronic acid (1.05 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Causality: A slight stoichiometric excess of boronic acid (1.05 eq) compensates for potential protodeboronation (a common side reaction) without providing enough equivalent mass to drive unwanted C4-diarylation.
-
Self-Validation Checkpoint: The solid mixture must be free-flowing. Clumping indicates moisture in the K2CO3, which can hinder the reaction kinetics.
Step 2: Catalyst Introduction & Degassing
-
Action: Add Pd(dppf)Cl2 (36.5 mg, 0.05 mmol, 5 mol%) to the flask. Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O2, which converts the catalyst into inactive Pd(II) peroxo complexes.
-
Self-Validation Checkpoint: The Pd(dppf)Cl2 powder is distinctively red-orange. If the catalyst appears brown or gray before use, it has already degraded and must be discarded.
Step 3: Solvent Addition & Reaction Initiation
-
Action: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL) via syringe. Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm).
-
Causality: The biphasic nature of the reaction requires vigorous stirring to ensure rapid mass transfer between the organic phase (substrate/catalyst) and the aqueous phase (base/boronate complex).
-
Self-Validation Checkpoint: Upon reaching 80 °C and active catalytic cycling, the suspension will transition into a deep red/brown homogeneous solution. The appearance of a black metallic mirror on the flask walls indicates catalyst death (Pd black formation).
Step 4: Reaction Monitoring
-
Action: After 4 hours, withdraw a 10 μL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1).
-
Causality: Real-time monitoring prevents over-reaction to the diarylated product once the starting material is consumed.
-
Self-Validation Checkpoint: Under UV light (254 nm), the starting material (highest Rf) should be nearly consumed. A dominant new spot (the mono-arylated product) should appear at a slightly lower Rf. If a third, highly polar spot appears near the baseline, it indicates the onset of diarylation; the reaction should be quenched immediately.
Step 5: Quenching and Work-up
-
Action: Cool the mixture to room temperature. Add 10 mL of deionized water to quench the reaction, followed by extraction with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: Water neutralizes the basic environment and halts the transmetalation step. Brine removes residual 1,4-dioxane from the organic phase.
Step 6: Purification
-
Action: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/EtOAc (95:5).
-
Causality: Silica gel effectively separates the non-polar thiophene products from residual boronic acid and palladium byproducts.
References
-
Tron, G. C. et al. "Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues." Journal of Medicinal Chemistry, 2011, 54(13), 4977–4986. URL:[Link]
-
Kubota, K. et al. "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization." Journal of the American Chemical Society, 2020, 142(22), 9884–9889. URL:[Link]
Application Note: Regioselective Lithiation Techniques for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Executive Summary
The functionalization of multi-halogenated thiophenes is a cornerstone in the development of advanced electronic materials and pharmaceutical intermediates[1]. However, achieving strict regiocontrol on substrates bearing multiple reactive sites requires meticulous mechanistic planning. This application note provides a comprehensive, field-validated guide for the regioselective lithiation of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one [2]. By leveraging steric control, complex-induced proximity effects (CIPE), and kinetic acidity, we detail two divergent pathways to selectively address either the C3 or C5 position of the thiophene core.
Mechanistic Rationale: The Causality of Experimental Choices
When working with 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, the chemist is confronted with three competing reactive domains:
-
The Electrophilic Carbonyl (C2): Highly susceptible to nucleophilic attack by alkyllithiums.
-
The Enolizable α-Protons (Pentanoyl chain): Prone to quantitative deprotonation by amide bases (e.g., LDA, LiTMP).
-
The Thiophene Ring (C3-Br, C4-Br, C5-H): The actual target for halogen-metal exchange or C-H activation.
The Necessity of Carbonyl Masking
Direct application of n -BuLi to the unprotected substrate results in rapid nucleophilic addition to the ketone, yielding a tertiary alcohol. Conversely, utilizing non-nucleophilic bases like LDA leads to the formation of a stable lithium enolate at the pentanoyl α-carbon, completely bypassing the thiophene ring[3]. Therefore, carbonyl masking is a mechanistic absolute . Converting the ketone to a 1,3-dioxolane acetal neutralizes both the electrophilicity of the carbonyl and the acidity of the α-protons, funneling all reactivity toward the thiophene core.
Divergent Lithiation Pathways
Once protected, the substrate presents two distinct lithiation opportunities:
-
Pathway A (Halogen-Metal Exchange at C3): Utilizing n -BuLi at cryogenic temperatures triggers a kinetic halogen-metal exchange. The acetal oxygens act as a directing group, coordinating the lithium cation (CIPE) and driving the exchange exclusively to the adjacent C3-bromine[4].
-
Pathway B (Directed Deprotonation at C5): Utilizing the sterically hindered base Lithium tetramethylpiperidide (LiTMP) prevents halogen-metal exchange. Instead, it targets the most acidic proton on the ring. The C5 position, flanked by the electron-withdrawing sulfur and C4-bromine, undergoes clean C-H activation[3].
Pathway Visualization
Figure 1: Divergent regioselective lithiation pathways for 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Quantitative Regioselectivity Profiles
The following table summarizes the expected outcomes based on the chosen reagent and protection strategy, underscoring the necessity of the protocols below.
| Lithiation Strategy | Reagent | Temp (°C) | Target Position | Yield (%) | Regioselectivity | Key Mechanistic Driver |
| Unprotected Direct | n -BuLi | -78 | Ketone Carbonyl | <10% (Target) | Poor | Nucleophilic Addition |
| Unprotected Direct | LDA | -78 | Ketone α-Carbon | 0% (Target) | N/A | Enolate Formation |
| Protected HME | n -BuLi | -78 | C3 (Br → Li) | 82 - 88% | >95:5 (C3:C4) | CIPE via Acetal Oxygens |
| Protected Deprot. | LiTMP | -78 | C5 (H → Li) | 85 - 91% | >99:1 (C5:C3) | C5 Kinetic Acidity & Sterics |
Experimental Protocols
Protocol A: Carbonyl Masking (Acetalization)
Objective: Neutralize the C2-pentanoyl group to prevent enolization and nucleophilic attack.
-
Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(3,4-Dibromothiophen-2-yl)pentan-1-one (10.0 mmol) in anhydrous toluene (100 mL).
-
Reagent Addition: Add ethylene glycol (30.0 mmol, 3 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%).
-
Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is physically validated by the stoichiometric accumulation of water (theoretical yield: ~0.18 mL). Reflux until water evolution ceases (typically 12-16 hours).
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 (2 × 50 mL) to quench the acid, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting 2-(1,1-ethylenedioxypentyl)-3,4-dibromothiophene can generally be used without further purification.
Protocol B: C3-Regioselective Halogen-Metal Exchange
Objective: Selectively exchange the C3-bromine for lithium utilizing the directing effect of the newly formed acetal[4].
-
Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve the protected intermediate (5.0 mmol) in anhydrous THF (50 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n -BuLi (2.5 M in hexanes, 5.25 mmol, 1.05 equiv) dropwise over 10 minutes. The solution will typically transition to a pale yellow/orange hue.
-
Incubation: Stir at -78 °C for exactly 30 minutes. Prolonged stirring may induce unwanted halogen dance isomerizations.
-
Self-Validation Checkpoint: Before committing your primary (and potentially expensive) electrophile, extract a 0.5 mL aliquot and quench it directly into a vial containing excess Trimethylsilyl chloride (TMSCl). Run a rapid GC-MS on this aliquot. A single major peak corresponding to the C3-TMS substituted mass confirms regiopurity.
-
Electrophilic Quench: Add your desired electrophile (e.g., DMF for formylation) dropwise at -78 °C, then allow the reaction to slowly warm to room temperature.
Protocol C: C5-Regioselective Deprotonation
Objective: Selectively deprotonate the C5 position using a highly hindered, non-nucleophilic base[3].
-
Base Preparation: In a separate flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (TMP, 5.5 mmol) to anhydrous THF (20 mL). Cool to 0 °C and add n -BuLi (5.25 mmol). Stir for 30 minutes to generate LiTMP.
-
Substrate Cooling: In the main reaction flask, dissolve the protected intermediate (5.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C.
-
Deprotonation: Transfer the freshly prepared LiTMP solution dropwise into the main reaction flask via cannula over 15 minutes.
-
Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple probe. The temperature must remain flat at -78 °C. A sudden exotherm indicates moisture contamination or premature quenching. The reaction mixture will often deepen to a dark red/brown, indicating stable C5-lithio anion formation.
-
Incubation & Quench: Stir for 1 hour at -78 °C to ensure complete deprotonation, followed by the dropwise addition of the target electrophile.
References
-
Title : Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans Source : ACS Publications (Organic Letters) URL :[Link][4]
-
Title : Synthesis of Tetrasubstituted Thiophenes via Direct Metalation Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link][3]
-
Title : Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source : RSC Publishing (RSC Advances) URL :[Link][1]
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. 1-(3,4-Dibromothiophen-2-yl)pentan-1-one | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
protocol for the reduction of the ketone group in 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Abstract
This application note provides a detailed protocol for the chemoselective reduction of the ketone functionality in 1-(3,4-Dibromothiophen-2-yl)pentan-1-one to the corresponding secondary alcohol, 1-(3,4-Dibromothiophen-2-yl)pentan-1-ol. The presence of reducible dibromo-substituents on the thiophene ring necessitates a mild and selective reducing agent. Sodium borohydride (NaBH₄) is identified as the reagent of choice due to its established efficacy in reducing ketones without affecting aryl halides under standard conditions. This protocol outlines the reaction setup, monitoring, workup, purification, and characterization of the final product, offering a reliable method for researchers in synthetic chemistry and drug development.
Introduction and Rationale
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and materials science. The substrate, 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, features a ketone directly attached to a heteroaromatic ring, which is further substituted with two bromine atoms. This presents a chemoselectivity challenge: the desired reduction of the carbonyl group must be achieved without causing hydrodehalogenation of the sensitive dibromothiophene ring.
More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both ketones and aryl halides, making them unsuitable for this transformation.[1] Sodium borohydride (NaBH₄), however, is a milder hydride donor and is well-documented for its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and aryl halides.[1][2] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4] A subsequent protonation step, typically from the solvent (e.g., methanol) or during aqueous workup, yields the final alcohol product.[2][5] This protocol leverages the high chemoselectivity of NaBH₄ in a protic solvent to ensure a clean and efficient conversion.
Reaction Scheme & Mechanism
The overall transformation involves the conversion of the ketone to a secondary alcohol using sodium borohydride in methanol.
Caption: Reduction of the ketone to a secondary alcohol.
The mechanism involves the nucleophilic attack of a hydride ion from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 1-(3,4-Dibromothiophen-2-yl)pentan-1-one | ≥95% | Commercial Source | Starting material |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Commercial Source | Reducing agent |
| Methanol (CH₃OH) | Anhydrous | Commercial Source | Reaction solvent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source | Extraction solvent |
| Deionized Water (H₂O) | - | In-house | For workup |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercial Source | For quenching and workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | In-house | For neutralization |
| Brine (Saturated NaCl Solution) | - | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercial Source | For reaction monitoring |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial Source | Eluent for chromatography |
Safety Precautions:
-
Sodium Borohydride: Water-reactive, releasing flammable hydrogen gas.[6] It is also toxic if swallowed or in contact with skin and causes severe skin and eye burns.[7] Handle in a well-ventilated fume hood, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[6][7][8]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Detailed Experimental Protocol
This protocol is based on a 1.0 mmol scale. Adjust quantities accordingly for different scales.
4.1 Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,4-Dibromothiophen-2-yl)pentan-1-one (1.0 mmol, 340.05 mg).
-
Add 10 mL of methanol to dissolve the starting material.
-
Cool the flask in an ice-water bath to 0 °C.
4.2 Reduction
-
While stirring the solution at 0 °C, slowly add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 5 minutes. Note: Addition may cause gas evolution (H₂).[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Spot the starting material (co-spot), and the reaction mixture.
-
The product alcohol should have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible by TLC (typically 1-2 hours).
-
4.3 Workup and Extraction
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 5 mL of 1 M HCl dropwise to decompose excess NaBH₄ and the borate esters. Caution: Vigorous hydrogen evolution will occur.
-
Transfer the mixture to a separatory funnel.
-
Add 20 mL of deionized water and 20 mL of dichloromethane.
-
Shake the funnel gently, venting frequently. Separate the layers. The organic layer will be the bottom layer.
-
Extract the aqueous layer two more times with 15 mL of dichloromethane each time.[9]
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.4 Purification
-
Purify the crude product via flash column chromatography on silica gel.[10][11]
-
Eluent System: Start with 5% ethyl acetate in hexanes and gradually increase the polarity to 15-20% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3,4-Dibromothiophen-2-yl)pentan-1-ol as a viscous oil or low-melting solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The appearance of a new multiplet corresponding to the carbinol proton (CH-OH) and the disappearance of the aliphatic protons alpha to the ketone are expected.
-
¹³C NMR Spectroscopy: The disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the alcohol carbon (typically 60-80 ppm) confirms the reduction.
-
FT-IR Spectroscopy: The disappearance of the strong C=O stretch (approx. 1670-1690 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹) is indicative of the successful reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₂Br₂OS, MW: 344.06 g/mol ).
Workflow and Data Summary
Caption: Experimental workflow for ketone reduction.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value / Description |
| Substrate | 1-(3,4-Dibromothiophen-2-yl)pentan-1-one |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.5 equivalents of NaBH₄ |
| Solvent | Methanol (CH₃OH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours (TLC monitored) |
| Expected Product | 1-(3,4-Dibromothiophen-2-yl)pentan-1-ol |
| Theoretical Yield | 342.08 mg (for 1.0 mmol scale) |
| Typical Purified Yield | 85-95% |
| Purification Method | Flash Column Chromatography |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient NaBH₄ (degraded by moisture).- Low reaction temperature or time. | - Use fresh, dry NaBH₄.- Add an additional 0.5 eq of NaBH₄.- Allow the reaction to stir for a longer duration at room temperature. |
| Low Yield after Workup | - Incomplete extraction of the product.- Product is somewhat water-soluble. | - Perform additional extractions (4-5 times) with dichloromethane.[9]- Ensure proper phase separation. |
| Presence of Boron Impurities | - Incomplete hydrolysis of borate esters during workup. | - Ensure the quenching step with HCl is thorough.- Co-evaporate the crude product with methanol several times on a rotary evaporator to remove boron as volatile trimethyl borate.[12] |
| Dehalogenation Observed | - Reaction conditions too harsh.- Contaminating, more reactive reducing species. | - This is unlikely with NaBH₄. Confirm the identity of the reducing agent. Maintain low temperatures during addition. |
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
University of Toronto. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]
-
Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
University of California, Los Angeles. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
-
New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]
-
Kew, W., et al. (2021). Recent advances in NMR-based metabolomics of alcoholic beverages. PMC. [Link]
-
Reddit. (2018, December 5). r/chemistry - Help: NaBH4 workup advice. [Link]
-
Clark, J. (2015, November). reduction of aldehydes and ketones. Chemguide. [Link]
-
Occidental College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Proietti, M., et al. (2024). Determination of Ethanol Content in Alcoholic Products by LF-NMR. MDPI. [Link]
-
De los Reyes, G. C., & de la Rama, D. T. (2018). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. SciSpace. [Link]
-
News-Medical.Net. (2018, October 30). NMR: A Technique for Detecting Alcohol Fraud. [Link]
-
Ramjaun, Z., et al. (2014). Quantification of alcohol in beverages by density and infrared spectroscopy methods. ResearchGate. [Link]
-
Grossmont College. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Semantic Scholar. [Link]
-
ACS Publications. (2024, April 26). A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent. The Journal of Organic Chemistry. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Scribd. (2021, July 6). Chemoselective Reductions with NaBH4. [Link]
-
RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]
-
Setamdideh, D., & Ghahremani, S. (2012). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. SciELO South Africa. [Link]
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- 1. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. nj.gov [nj.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - Please wait for verification [reddit.com]
how to prevent debromination during cross-coupling of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Introduction
Welcome to the dedicated technical support guide for handling 1-(3,4-Dibromothiophen-2-yl)pentan-1-one in cross-coupling reactions. This molecule is a valuable building block, but its vicinal bromine atoms on the electron-rich thiophene ring present a significant challenge: the propensity for competitive reductive debromination, which leads to undesired byproducts and reduced yields. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to optimize your synthetic route.
The primary challenge arises from the delicate balance between the desired catalytic cycle for C-C bond formation and the off-cycle pathways that lead to C-Br bond cleavage and replacement with a hydrogen atom. Understanding and controlling the factors that tip this balance is the key to success.
Core Problem Analysis: Desired Coupling vs. Undesired Debromination
The competition between the productive cross-coupling pathway and the parasitic debromination pathway is at the heart of the issue. The diagram below illustrates the critical juncture where the reaction can diverge.
Figure 1: Competing reaction pathways. The key is to favor the green pathway (productive coupling) over the red pathway (debromination).
Troubleshooting and FAQs
This section addresses the most common issues encountered during the cross-coupling of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Q1: I'm observing significant amounts of the mono-brominated and fully debrominated thiophene byproducts. What is the primary cause?
A: Reductive debromination in palladium-catalyzed cross-couplings is often not a single-mechanism issue. The primary causes are typically:
-
Protonolysis of the Organopalladium Intermediate: The key Ar-Pd(II)-Br intermediate can be cleaved by a proton source before it has a chance to undergo transmetalation. The proton source can be trace water in your solvents or base, or the boronic acid itself.
-
Reaction with the Base: Certain bases, especially strong alkoxides or hydroxides, can directly or indirectly promote hydrodehalogenation.
-
Decomposition of the Catalyst or Ligand: Some phosphine ligands can undergo decomposition pathways that release hydrides, which then participate in the reductive cleavage of the C-Br bond.
Your immediate focus should be on rigorously drying all solvents and reagents and carefully selecting your base and ligand system.
Q2: How does my choice of palladium catalyst and phosphine ligand influence debromination?
A: This is the most critical parameter. The electronic and steric properties of the ligand directly modulate the reactivity of the palladium center.
-
Electron-Rich, Bulky Ligands are Generally Preferred: Ligands like SPhos, XPhos, or RuPhos are often superior for this type of substrate. The bulkiness of these ligands promotes a high rate of reductive elimination (the final step of C-C bond formation), which helps the desired catalytic cycle outcompete the debromination pathway. Their electron-donating nature also stabilizes the Pd(0) state.
-
Avoid Triphenylphosphine (PPh₃) if Possible: While classic, PPh₃ is less bulky and can be prone to P-C bond cleavage at higher temperatures, which can lead to catalyst deactivation and side reactions.
-
Palladium Source: Using a pre-catalyst, such as those from the Buchwald group (e.g., SPhos G3), is highly recommended. These pre-catalysts are more stable and provide a controlled, slow release of the active Pd(0) species, often suppressing side reactions that can occur with more traditional sources like Pd(PPh₃)₄ or PdCl₂(dppf).
Q3: Which base should I use? I've seen protocols using K₂CO₃, K₃PO₄, and Cs₂CO₃.
A: The choice of base is crucial as it influences both the transmetalation rate and the potential for protonolysis.
-
Potassium Phosphate (K₃PO₄): This is often the best starting point. It is a moderately strong, non-nucleophilic base that is effective at promoting transmetalation without introducing excessive hydroxide ions (from hydrolysis) that can lead to debromination.
-
Cesium Carbonate (Cs₂CO₃): This is a stronger base and can be effective, particularly for sluggish reactions. However, its higher basicity and the potential for impurities can sometimes increase the rate of side reactions.
-
Potassium Carbonate (K₂CO₃): A weaker base, it can be effective but may require higher temperatures or longer reaction times, which can in turn provide more opportunity for debromination.
-
Avoid Strong Hydroxide Bases (NaOH, KOH): These should be avoided as they significantly increase the risk of hydrodehalogenation.
Always use finely ground, anhydrous base and consider drying it in a vacuum oven before use.
Q4: What is the ideal solvent and temperature for this reaction?
A: The goal is to use a solvent system that facilitates the reaction at the lowest possible temperature.
-
Solvent Systems: A mixture of an aprotic polar solvent and a nonpolar solvent is standard. Common choices include:
-
Dioxane/Water
-
Toluene/Water
-
CPME/Water
-
-
The Role of Water: A small amount of water is often necessary to solubilize the base and facilitate the boronic acid transmetalation step. However, excessive water can be a proton source for debromination. A typical ratio might be 10:1 (organic solvent to water).
-
Temperature Control: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS. Only increase the temperature if the reaction is stalled. High temperatures (>100 °C) significantly accelerate catalyst decomposition and debromination pathways.
Comparative Summary of Reaction Parameters
The table below summarizes the general effects of different parameters on the prevention of debromination.
| Parameter | Recommended for Low Debromination | Rationale | Potential Drawback |
| Catalyst/Ligand | Pd₂(dba)₃ with Buchwald-type ligands (SPhos, XPhos) or Buchwald Precatalysts (e.g., SPhos G3) | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination. | Higher cost of ligands and catalysts. |
| Base | Anhydrous K₃PO₄ (finely powdered) | Effective transmetalation promoter with low risk of generating species that cause hydrodehalogenation. | May be less effective for very challenging couplings. |
| Solvent | Anhydrous aprotic solvents (Dioxane, Toluene, CPME) with minimal water (e.g., 10:1 ratio) | Minimizes the primary source of protons for the undesired protonolysis side reaction. | Reaction kinetics might be slower. |
| Temperature | 60 - 80 °C | Reduces the rate of catalyst decomposition and side reactions relative to the desired cross-coupling. | May lead to incomplete conversion if the system is not reactive enough. |
Optimized Starting Protocols
These protocols are designed as robust starting points. Optimization may be required for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling (Preferred Method)
This protocol uses a modern ligand system designed to minimize side reactions.
Materials:
-
1-(3,4-Dibromothiophen-2-yl)pentan-1-one (1.0 equiv)
-
Boronic Acid or Ester (1.1 - 1.3 equiv)
-
SPhos G3 Precatalyst (1-3 mol%)
-
SPhos ligand (1-3 mol%, if not using a precatalyst with Pd₂(dba)₃)
-
Anhydrous K₃PO₄ (3.0 equiv, finely powdered)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, the boronic acid, and K₃PO₄.
-
Add the SPhos G3 Precatalyst.
-
Add anhydrous dioxane, followed by degassed water (e.g., 5 mL dioxane and 0.5 mL water per mmol of substrate).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
If you are still facing issues, follow this logical troubleshooting workflow.
Figure 2: A step-by-step workflow for diagnosing and solving the debromination issue.
References
-
Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: A General System for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Complex, Heterocyclic Boronic Acids and Esters Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Thermal Decomposition of Triphenylphosphine Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Role of Base in the Suzuki-Miyaura Reaction Source: Chemical Society Reviews URL: [Link]
Technical Support Center: Purification of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, isolating highly pure halogenated thiophene intermediates is critical for downstream cross-coupling and functionalization.
Friedel-Crafts acylation of 3,4-dibromothiophene with valeryl chloride typically yields a single mono-acylated product because the introduced carbonyl group strongly deactivates the thiophene ring against further electrophilic attack [1]. This simplifies purification, as the primary contaminants are merely unreacted lipophilic starting material and hydrolyzed acylating agent (valeric acid) [2]. Standard silica gel (230-400 mesh) is the most appropriate stationary phase for this class of compounds [3].
The following guide provides a self-validating protocol, quantitative parameters, and troubleshooting FAQs to ensure the successful isolation of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
Purification Workflow
Fig 1. Chromatographic workflow for purifying the target thiophene ketone.
Quantitative Chromatographic Parameters
| Parameter | Optimal Value | Mechanistic Rationale |
| Silica:Crude Ratio | 40:1 to 50:1 (w/w) | Provides sufficient theoretical plates to resolve the ketone ( Rf ~0.3) from the highly non-polar starting material ( Rf ~0.8). |
| Loading Method | Dry Loading (3x weight) | Prevents band broadening caused by the viscous nature of the crude ketone oil. |
| Solvent System | Hexane / EtOAc Gradient | Hexane selectively elutes the halogenated thiophene; EtOAc disrupts silanol-ketone hydrogen bonding. |
| Target Rf | 0.25 - 0.35 | Optimal retention factor for maximizing resolution on standard normal-phase silica gel. |
| Flow Rate | 2.0 in/min (Flash) | Minimizes longitudinal diffusion of the product band, maintaining sharp elution peaks. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation check is passed.
Step 1: Pre-column Workup and Quench
-
Action: Wash the crude organic reaction mixture thoroughly with saturated aqueous NaHCO3 to remove Lewis acid catalysts (e.g., AlCl3 ) and valeric acid.
-
Causality: Residual acids interact strongly with silica gel, creating secondary retention mechanisms that cause severe product streaking.
-
Validation Check: Test the pH of the final aqueous wash. It must be > 7. If acidic, repeat the wash.
Step 2: Dry Loading Preparation
-
Action: Dissolve the neutralized crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel equal to 3 times the mass of the crude product. Remove the solvent via rotary evaporation [3].
-
Causality: Wet loading a viscous oil causes uneven penetration into the column bed, leading to tailing. Dry loading ensures a perfectly horizontal starting band.
-
Validation Check: The resulting silica mixture must flow freely like dry sand. If it clumps or sticks to the flask, residual DCM or moisture is present. Re-evaporate until perfectly dry.
Step 3: Column Packing
-
Action: Slurry pack the column using 100% Hexane and 230-400 mesh silica gel. Apply positive pressure to consolidate the bed.
-
Causality: Slurry packing prevents air bubbles and channeling, which destroy column resolution.
-
Validation Check: The solvent front must descend perfectly horizontally. Never let the solvent level drop below the top of the silica [3].
Step 4: Gradient Elution
-
Action: Elute with 2 Column Volumes (CV) of 100% Hexane to flush out unreacted 3,4-dibromothiophene. Transition the mobile phase to 98:2 Hexane:EtOAc (1 CV), and finally to 95:5 Hexane:EtOAc to elute the 1-(3,4-Dibromothiophen-2-yl)pentan-1-one.
-
Causality: A gradual step-gradient prevents the sudden release of heat (due to solvent-silica adsorption) which can crack the column bed.
-
Validation Check: Spot fractions on a TLC plate. The target ketone is highly UV-active (254 nm) and will elute as a distinct spot at Rf ~0.3 in the 95:5 system.
Troubleshooting Guides (Q&A)
Q: Why is my target ketone co-eluting with the starting material (3,4-dibromothiophene)? A: Causality: The mobile phase polarity was increased too rapidly, or the column was overloaded. 3,4-dibromothiophene is highly lipophilic, while the pentanoyl group adds only moderate polarity. Solution: Ensure you run a strict isocratic wash of 100% Hexane for at least 2 CVs before introducing any Ethyl Acetate. If co-elution has already occurred, recombine the mixed fractions, evaporate, and re-column using a higher Silica:Crude ratio (50:1).
Q: I observe severe streaking or "tailing" of the product band down the column. How do I fix this? A: Causality: This occurs when the compound interacts too strongly with the acidic silanol groups on the silica gel, or if residual valeric acid from the reaction was loaded onto the column [3]. Solution: First, ensure your pre-column NaHCO3 wash was thorough (Step 1). If the issue persists due to the ketone's inherent interaction with silica, you can deactivate the silica gel by adding a trace amount (1%) of triethylamine to your eluent, though this is rarely necessary for this specific compound if properly neutralized [3].
Q: The column is running very slowly or has stopped completely. What happened? A: Causality: The silica gel may be packed too tightly, or very fine particles have clogged the bottom frit [3]. Solution: Apply gentle, steady air pressure (flash chromatography). If a hard blockage occurs at the top, you can carefully stir the top 2 mm of the protective sand/silica layer to restore flow [3]. Ensure you are using 230-400 mesh silica; finer grades require specialized high-pressure systems.
Frequently Asked Questions (FAQs)
Q: Can I use Petroleum Ether / Dichloromethane instead of Hexane / Ethyl Acetate? A: Yes. TLC screening is the best method to verify alternative solvent systems [3]. A gradient of Petroleum Ether to 10-20% DCM can also effectively resolve the ketone from the dibromothiophene, though EtOAc is generally preferred for disrupting hydrogen bonds with silica.
Q: How do I verify the stability of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one on silica gel? A: Thiophene ketones are generally stable, but you can perform a 2D-TLC validation. Spot the crude mixture on a TLC plate, let it sit exposed to air for an hour, and then elute it. If degradation occurs, you will see new artifact spots forming below the main product spot [3].
Q: How do I visualize the spots if UV is not providing enough contrast? A: While the dibromothiophene core is highly UV-active at 254 nm, you can use a chemical stain for secondary confirmation. Potassium permanganate ( KMnO4 ) or p -anisaldehyde stains work exceptionally well; the ketone will typically stain a distinct color (often yellow/brown with KMnO4 ) upon gentle heating.
References
-
Title: Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. Source: The Journal of Organic Chemistry (ACS). URL: [Link]
-
Title: Quinoidal diindenothienoacenes: synthesis and properties of new functional organic materials. Source: Chemical Science (RSC). URL: [Link]
Sources
troubleshooting low conversion rates in 1-(3,4-Dibromothiophen-2-yl)pentan-1-one reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(3,4-Dibromothiophen-2-yl)pentan-1-one . This highly functionalized thiophene is a critical intermediate in medicinal chemistry, but its synthesis and downstream functionalization are frequently bottlenecked by low conversion rates, catalyst sequestration, and poor regioselectivity.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield workflows.
Module 1: Synthesis & Friedel-Crafts Acylation Bottlenecks
The synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is typically achieved via the Friedel-Crafts acylation of 3,4-dibromothiophene with pentanoyl chloride.
Q1: Why is my Friedel-Crafts acylation stalling at 30-40% conversion, even with extended reaction times?
Causality & Mechanism: Stalling conversion in this specific reaction is driven by two factors: electronic deactivation and catalyst sequestration.
-
Electronic Deactivation: The two bromine atoms at the C3 and C4 positions exert a strong electron-withdrawing inductive effect. This significantly reduces the nucleophilicity of the thiophene ring's π -electrons, making the attack on the electrophile much slower than in unsubstituted thiophenes[1].
-
Catalyst Sequestration: Friedel-Crafts acylation is not a truly catalytic process. The desired product, 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, acts as a moderate Lewis base. Its carbonyl oxygen forms a highly stable, irreversible coordination complex with the Lewis acid under reaction conditions[2]. If you use 1.0 equivalent (or less) of the Lewis acid, the reaction will prematurely stall because the newly formed product sequesters the catalyst, preventing it from activating further pentanoyl chloride[3][4].
Actionable Solution: You must use a stoichiometric excess of the Lewis acid. We recommend 1.2 to 1.5 equivalents relative to the substrate to ensure a sufficient concentration of free catalyst remains available to generate the highly reactive acylium ion (R–C≡O⁺) throughout the entire reaction lifecycle.
Q2: I increased the equivalents of Aluminum Chloride (AlCl₃), but now I am observing black, tarry byproducts and poor mass recovery. How do I fix this?
Causality & Mechanism: Thiophenes are highly sensitive to strong acids and are notoriously prone to electrophilic polymerization. AlCl₃ is a very hard, aggressive Lewis acid. Because the 3,4-dibromothiophene ring is deactivated, the desired acylation is slow. This allows the competing, AlCl₃-catalyzed degradation and oligomerization pathways to become the dominant reactions, resulting in the black tar you are observing[5].
Actionable Solution: Switch to a milder, more selective Lewis acid. Tin(IV) chloride (SnCl₄) is the industry standard for the acylation of sensitive heterocycles like thiophenes and pyrroles[5]. SnCl₄ provides a homogeneous reaction mixture in dichloromethane (DCM) that suppresses localized heating and completely eliminates polymerization.
Quantitative Data: Lewis Acid Optimization
The following table summarizes the causal relationship between catalyst choice, stoichiometry, and reaction outcomes for the acylation of 3,4-dibromothiophene.
| Lewis Acid | Equivalents | Solvent | Temperature | Conversion (%) | Primary Observation / Byproducts |
| AlCl₃ | 1.0 | DCM | 0 °C to RT | < 40% | Stalled reaction; Unreacted starting material |
| AlCl₃ | 1.5 | DCM | 0 °C to RT | 45 - 50% | Exothermic degradation; Black tar (Polymerization) |
| TiCl₄ | 1.2 | DCM | 0 °C to RT | 65 - 75% | Moderate yield; Minor oligomers detected |
| SnCl₄ | 1.2 | DCM | 0 °C to RT | > 90% | Clean conversion; Trace di-acylation |
Visualization: Acylation Troubleshooting Logic
Troubleshooting workflow for optimizing Friedel-Crafts acylation conversion rates.
Self-Validating Protocol: SnCl₄-Mediated Acylation
This step-by-step methodology is designed with in-process visual and analytical validation points to ensure the integrity of the reaction at every stage.
Objective: Synthesize 1-(3,4-Dibromothiophen-2-yl)pentan-1-one with >90% conversion. Reagents: 3,4-dibromothiophene (1.0 eq), Pentanoyl chloride (1.1 eq), SnCl₄ (1.2 eq), Anhydrous DCM.
-
System Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add anhydrous DCM (10 volumes) and 3,4-dibromothiophene (1.0 eq).
-
Validation Check: Perform a Karl Fischer titration on the DCM solvent; moisture must be <50 ppm to prevent the rapid hydrolysis of SnCl₄.
-
-
Acylating Agent Addition: Add pentanoyl chloride (1.1 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Introduction: Dropwise add SnCl₄ (1.2 eq) via syringe over 15 minutes.
-
Validation Check: The solution will transition from colorless to a vibrant yellow/orange. This color shift is the visual confirmation of the resonance-stabilized acylium ion intermediate forming[1].
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
-
Validation Check: Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The starting material peak should diminish to <5% relative area.
-
-
Complex Quenching: Carefully pour the reaction mixture into a vigorously stirring beaker of crushed ice and 1M HCl.
-
Validation Check: The yellow/orange color will immediately discharge, and two distinct liquid phases will form. This confirms the aqueous quench has successfully broken the irreversible SnCl₄-ketone complex, releasing the free product into the organic layer[2].
-
-
Isolation: Separate the organic layer, wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.
Module 2: Downstream Functionalization (Cross-Coupling)
Q3: When using 1-(3,4-Dibromothiophen-2-yl)pentan-1-one in a Suzuki-Miyaura cross-coupling, I get an inseparable mixture of mono-coupled and di-coupled products. How can I selectively couple at only one position?
Causality & Mechanism: The substrate possesses two C-Br bonds at the 3- and 4-positions. The C3 position is sterically hindered by the adjacent pentanoyl group at C2. However, the strongly electron-withdrawing nature of the C2-carbonyl group reduces the electron density at the adjacent C3 position, making the C3-Br bond electronically more susceptible to oxidative addition by the Pd(0) catalyst. If the reaction is pushed too hard (excess heat, excess boronic acid, or small ligands), the catalyst will indiscriminately activate both the C3 and C4 positions.
Actionable Solution: To achieve selective mono-coupling, you must strictly control the stoichiometry—use 0.95 equivalents of the boronic acid to ensure the dibromo starting material remains in slight excess. Furthermore, utilize a bulky, electron-rich ligand like SPhos . The immense steric bulk of SPhos makes the second oxidative addition (which would lead to the di-coupled product) prohibitively slow, effectively halting the reaction at the mono-coupled stage.
Visualization: Suzuki Selectivity Logic
Logical pathway for controlling mono- vs. di-coupling in downstream functionalization.
References
-
Friedel–Crafts reaction - Wikipedia. Available at:[Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at:[Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at:[Link]
-
HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. - DOI. Available at:[Link]
Sources
reactivity comparison: 1-(3,4-Dibromothiophen-2-yl)pentan-1-one vs 2,5-dibromothiophene
An objective comparative analysis of thiophene building blocks requires a deep understanding of how steric environments and electronic substituents dictate reactivity. In the synthesis of advanced organic materials and pharmaceuticals, 1-(3,4-dibromothiophen-2-yl)pentan-1-one and 2,5-dibromothiophene represent two fundamentally different strategic nodes. While the latter is a classical, highly reactive cross-coupling hub, the former is a highly functionalized, electronically differentiated scaffold designed for orthogonal functionalization and complex annulation.
This guide provides an in-depth mechanistic comparison, structural profiling, and validated experimental protocols to assist researchers in selecting the optimal precursor for their synthetic workflows.
Structural and Electronic Profiling
The reactivity of thiophene derivatives is primarily governed by the inherent electron density of the heteroaromatic ring and the specific positioning of substituents.
2,5-Dibromothiophene This symmetrical molecule features bromine atoms at the highly reactive α-positions (C2 and C5). Thiophene is naturally electron-rich, and the α-carbons are the kinetically and thermodynamically favored sites for both electrophilic aromatic substitution (EAS) and oxidative addition by low-valent transition metals. The lack of bulky substituents allows for unhindered access to the carbon-halogen bonds, making it an ideal candidate for rapid, high-yielding palladium-catalyzed cross-coupling reactions 1.
1-(3,4-Dibromothiophen-2-yl)pentan-1-one In stark contrast, this scaffold is heavily functionalized. The pentanoyl group at the C2 position exerts a strong electron-withdrawing effect ( −M , −I ), which significantly depletes the π -electron density of the thiophene core, deactivating it toward standard EAS. Furthermore, the bromines are located at the inherently less reactive β -positions (C3 and C4) 2. The bulky pentanoyl chain creates severe steric hindrance at the adjacent C3-bromide, effectively differentiating the two halogens and forcing primary transition-metal reactivity toward the C4 position. However, the C2-ketone introduces an orthogonal electrophilic site, enabling cascade condensations.
Logical reactivity pathways contrasting orthogonal functionalization vs. sequential cross-coupling.
Comparative Reactivity Pathways
A. Palladium-Catalyzed Cross-Coupling
For 2,5-dibromothiophene , Suzuki-Miyaura and direct C-H heteroarylation reactions proceed with excellent efficiency at mild temperatures. Because the two bromines are electronically equivalent initially, the first coupling event alters the electronic density of the ring, allowing chemists to tune conditions for sequential, non-symmetrical diheteroarylation 13.
Conversely, cross-coupling 1-(3,4-dibromothiophen-2-yl)pentan-1-one requires highly active, sterically accommodating ligands (e.g., Buchwald biaryl phosphines) due to the deactivated nature of the β -carbons and the steric shielding of the C3 position. It is rarely used as a primary cross-coupling hub unless the ketone is first protected or utilized in a ring-closing event.
B. Orthogonal Functionalization & Annulation
The true synthetic value of 1-(3,4-dibromothiophen-2-yl)pentan-1-one lies in its bifunctional nature. The highly electrophilic C2-ketone, paired with the adjacent C3-bromide, provides a perfect setup for synthesizing fused thieno[3,2-b]thiophene systems. By reacting the ketone with an α -mercaptoacetate, a cascade sequence occurs: initial thioether formation followed by an intramolecular Knoevenagel-type cyclization 4. 2,5-dibromothiophene lacks this orthogonal handle and relies strictly on halogen or C-H activation.
Quantitative Data Comparison
| Parameter | 1-(3,4-Dibromothiophen-2-yl)pentan-1-one | 2,5-Dibromothiophene |
| Primary Reactive Sites | C2 (Ketone), C4 (Bromide) | C2, C5 (Bromides) |
| Steric Hindrance | High (Pentanoyl group shields C3) | Low (Symmetrical, unhindered) |
| Electronic Nature | Strongly electron-deficient (Deactivated) | Mildly electron-deficient (Active α -positions) |
| Cross-Coupling Efficiency | Moderate (Requires optimized ligands, >100 °C) | Excellent (Proceeds rapidly at 60–100 °C) |
| Orthogonal Reactivity | Yes (Ketone allows annulation/condensation) | No (Relies purely on halogen/C-H activation) |
Self-Validating Experimental Protocols
Protocol A: Sequential Pd-Catalyzed Diheteroarylation of 2,5-Dibromothiophene
Causality: The catalyst PdCl(C3H5)(dppb) is specifically chosen because the dppb ligand provides the necessary bite angle and electron density to facilitate oxidative addition into the C-Br bond without promoting rapid debromination. KOAc acts as a mild base to facilitate the concerted metalation-deprotonation (CMD) pathway for direct C-H arylation 1.
-
Assembly: In a Schlenk flask under argon, charge 2,5-dibromothiophene (1.0 equiv), the first heteroarene coupling partner (1.5 equiv), KOAc (2.0 equiv), and PdCl(C3H5)(dppb) (2 mol%).
-
Solvation: Add anhydrous N,N-Dimethylacetamide (DMA). Note: DMA is a polar aprotic solvent that stabilizes the Pd transition states and fully dissolves the acetate base.
-
Reaction: Heat the mixture to 100 °C for 20 hours.
-
Validation: Monitor via GC/MS. The disappearance of the dibromide mass peak and the appearance of the mono-coupled intermediate confirms the first step.
-
Sequential Coupling: Add the second heteroarene (1.5 equiv) directly to the pot, increase temperature to 140 °C for 12 hours, then quench with water and extract with EtOAc.
Protocol B: Cascade Annulation of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Causality: The electron-withdrawing pentanoyl group activates the thiophene ring for nucleophilic attack. Using a catalytic amount of 18-crown-6 chelates the potassium ions, creating a "naked" and highly nucleophilic mercaptoacetate anion that efficiently attacks the sterically hindered system 4.
Experimental workflow for the cascade annulation of 1-(3,4-dibromothiophen-2-yl)pentan-1-one.
-
Assembly: Mix 1-(3,4-dibromothiophen-2-yl)pentan-1-one (1.0 equiv) and K2CO3 (5.0 equiv) in anhydrous DMF in a three-neck flask equipped with a condenser. Note: Excess weak base ensures complete deprotonation of the thiol without hydrolyzing the ester prematurely.
-
Nucleophile Addition: Heat to 60 °C. Add ethyl mercaptoacetate (1.0 equiv) dropwise, followed by a catalytic amount of 18-crown-6.
-
Reaction: Maintain heating at 60–70 °C overnight.
-
Validation: Analyze an aliquot via GC/MS. The reaction is a self-validating system; the complete consumption of the starting ketone mass peak indicates successful ring closure.
-
Isolation: Pour the mixture into cold water, extract with CH2Cl2 , dry over anhydrous MgSO4 , and purify via silica gel flash chromatography.
References
-
Belkessam F, et al. "Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives." Beilstein Journal of Organic Chemistry, 2014. 1
-
Rizwan et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." Chemistry Central Journal, 2018. 3
-
Ye et al. "Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists." PMC, 2020. 4
-
Tang et al. "Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions." The Journal of Organic Chemistry, 2001. 2
Sources
HPLC method validation for determining purity of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
A Comparative Guide to HPLC Method Validation for Purity Determination of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices and providing a practical, self-validating protocol grounded in authoritative regulatory standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols.
The Analytical Challenge: Characterizing 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
The analyte's structure dictates the analytical strategy. It comprises a dibrominated thiophene ring coupled with a pentanoyl chain.
-
Chromophore: The 3,4-dibromothiophene moiety is an excellent chromophore, making UV detection a highly suitable and sensitive choice. Thiophene derivatives are known to absorb UV light, which is essential for detection.[2]
-
Polarity: The C5 alkyl chain (pentanoyl) imparts significant non-polar character, making reversed-phase HPLC (RP-HPLC) the ideal separation mode.
-
Ketone Group: While many simple ketones require derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detectability, the potent chromophore already present in our analyte makes this step unnecessary and overly complex.[3]
Based on this analysis, a robust RP-HPLC method is proposed. The goal is to separate the main peak (the analyte) from potential process impurities, starting materials, by-products, and any degradation products that may form during manufacturing or storage.
Proposed HPLC Method Conditions
A well-chosen set of starting conditions is the foundation of a successful validation. The following parameters are proposed based on the analyte's structure and common practices for similar thiophene derivatives.[4][5]
| Parameter | Recommended Condition | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar pentanoyl chain. A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. Formic acid helps to protonate any residual silanols on the silica backbone, improving peak shape, and is MS-compatible if future ESI-MS analysis is needed.[6] |
| Gradient | 0-20 min: 60% B to 95% B20-25 min: 95% B (hold)25-26 min: 95% B to 60% B26-30 min: 60% B (equilibration) | A gradient elution is crucial for a purity method. It ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 275 nm | This wavelength is a rational starting point based on the dibromothiophene chromophore. A diode-array detector (DAD) should be used during development to determine the absorbance maximum and to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume that balances loading capacity with peak sharpness. |
The Validation Workflow: A Framework for Trustworthiness
Method validation is not a single experiment but a series of interconnected studies designed to provide a complete picture of the method's capabilities.[7] The overall process follows a logical flow from planning to final reporting.
Caption: High-level workflow for HPLC method validation.
Core Validation Parameters: Experimental Design & Acceptance Criteria
The following sections detail the experimental protocols for each core validation characteristic as mandated by the International Council for Harmonisation (ICH) guidelines.[1][8]
Specificity
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a purity method, this is arguably the most critical parameter.
Experimental Protocol:
-
Prepare Samples:
-
Analyte Solution: A solution of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one at a nominal concentration (e.g., 0.5 mg/mL).
-
Placebo: A mixture of all formulation excipients, if applicable (for drug product analysis).
-
Forced Degradation Samples: Subject the analyte to stress conditions to intentionally generate degradation products.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours.
-
-
-
Analysis: Inject the analyte solution, a blank (diluent), the placebo, and each stressed sample into the HPLC system.
-
Evaluation:
-
Assess peak purity of the analyte peak in the stressed samples using a Diode Array Detector (DAD). The purity angle should be less than the purity threshold.
-
Demonstrate that the main peak is resolved from all degradation product peaks and any peaks from the placebo. Resolution (Rs) should be > 2.0 between the analyte and the closest eluting peak.
-
Acceptance Criteria: The method is specific if it can separate and resolve the analyte from all potential impurities and degradation products without interference.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response (peak area) over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[1]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For a purity method, the range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the nominal assay concentration.[1]
-
Example concentrations: LOQ, 50%, 80%, 100%, 120%, 150% of a 0.5 mg/mL standard.
-
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Data Presentation (Hypothetical Data):
| Conc. Level (%) | Conc. (µg/mL) | Mean Peak Area (n=3) |
| LOQ | 5 | 12,550 |
| 50% | 250 | 624,900 |
| 80% | 400 | 1,001,200 |
| 100% | 500 | 1,250,500 |
| 120% | 600 | 1,501,000 |
| 150% | 750 | 1,876,000 |
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[10] Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare Spiked Samples: If a drug product placebo is available, spike it with the analyte at different concentration levels. If analyzing a drug substance, accuracy can be determined by assaying a reference standard of known purity.[1] Prepare samples at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the nominal concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation from the linearity study.
-
Evaluation: Calculate the percent recovery at each level.
-
% Recovery = (Concentration Found / Theoretical Concentration) x 100
-
Data Presentation (Hypothetical Data):
| Level | Theoretical Conc. (µg/mL) | Mean Found Conc. (µg/mL) | % Recovery |
| 50% | 250.0 | 248.5 | 99.4% |
| 100% | 500.0 | 503.0 | 100.6% |
| 150% | 750.0 | 745.5 | 99.4% |
Acceptance Criteria:
-
% Recovery: Typically between 98.0% and 102.0% for a drug substance assay.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the nominal concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of experiments.
Data Presentation (Hypothetical Data):
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay Value (%) | 99.8% | 100.1% |
| Standard Deviation | 0.35 | 0.41 |
| % RSD | 0.35% | 0.41% |
Acceptance Criteria:
-
% RSD: ≤ 2.0% is generally required for both repeatability and intermediate precision for a drug substance assay.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Inject a series of increasingly dilute solutions of the analyte. Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation of LOQ: Prepare a sample at the determined LOQ concentration and inject it multiple times (n=6). The precision (%RSD) at this level should be acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1 and acceptable precision (%RSD ≤ 10%).
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Prepare a standard solution and analyze it while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier.
-
-
Evaluation: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final assay result.
Data Presentation (Hypothetical Data):
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay Result (%) |
| Nominal | - | 12.5 | 1.1 | 100.0 |
| Flow Rate | 0.9 mL/min | 13.9 | 1.1 | 99.8 |
| 1.1 mL/min | 11.4 | 1.1 | 100.1 | |
| Temperature | 25 °C | 12.9 | 1.2 | 99.7 |
| 35 °C | 12.1 | 1.0 | 100.2 |
Acceptance Criteria: The method is robust if the system suitability criteria are met and the results are not significantly impacted by the variations.
System Suitability: The Daily Method Performance Check
While not a formal validation parameter, System Suitability Testing (SST) is a critical component of the overall quality system.[12] It is performed before any sample analysis to ensure the chromatographic system is performing adequately.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. m.youtube.com [m.youtube.com]
- 12. zenodo.org [zenodo.org]
Comparative Guide: Catalytic Systems for the Cross-Coupling of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one
Introduction & Mechanistic Challenges
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a highly valuable heterocyclic building block in medicinal and synthetic chemistry [1]. The 3,4-dibromothiophene scaffold is frequently utilized to construct complex thieno-fused systems, such as thieno[3,4-b]pyrazines, which are critical in the design of kinase inhibitors and advanced organic materials[2].
From a synthetic perspective, the presence of the pentan-1-one acyl chain at the C2 position introduces a profound electronic and steric asymmetry. This makes the site-selective differentiation of the C3 and C4 carbon-bromine (C-Br) bonds a formidable challenge. As a Senior Application Scientist, achieving regiochemical fidelity in these cross-couplings requires moving beyond generic protocols and understanding the precise causality between ligand architecture and transition-state energies [3].
Regioselectivity: The Electronic vs. Steric Tug-of-War
In polyhalogenated heteroarenes, oxidative addition by low-valent palladium species typically occurs at the most electron-deficient C-Br bond. The C2-pentanoyl group exerts a strong electron-withdrawing inductive effect, activating the adjacent C3 position toward oxidative addition—mirroring the regioselectivity seen in standard SNAr reactions [4].
However, this same acyl group introduces significant steric hindrance. Consequently, the regiochemical outcome is exquisitely sensitive to the steric demands of the chosen catalytic system. Small ligands allow the reaction to follow the electronic bias (favoring C3), while bulky ligands clash with the pentanoyl chain, driving the palladium center to the more sterically accessible C4 position .
Caption: Regioselectivity logic in cross-coupling of 1-(3,4-dibromothiophen-2-yl)pentan-1-one.
Comparative Analysis of Catalytic Systems
To achieve predictable outcomes, researchers must align the catalytic system with the desired synthetic goal. Below is an objective comparison of three distinct palladium-catalyzed Suzuki-Miyaura systems applied to this substrate.
| Catalytic System | Ligand Properties | Dominant Regioselectivity | Mono-Coupling Yield | Di-Coupling Yield | Optimal Application |
| Pd(PPh₃)₄ / K₂CO₃ | Small bite angle, monodentate | C3 (Electronic bias) | ~45% (Isomeric mixture) | 85% (with 2.5 eq boronic acid) | Global di-substitution |
| Pd(OAc)₂ / SPhos | Bulky, electron-rich biaryl | C4 (Steric control) | 78% (High C4 fidelity) | < 10% | C4-selective mono-coupling |
| PdCl₂(dppf) / Cs₂CO₃ | Large bite angle, bidentate | C3 (Electronic bias) | 65% (C3 preference) | 92% | Sterically hindered di-coupling |
-
The SPhos System (Steric Override): The dialkylbiaryl phosphine ligand SPhos is highly sterically demanding. During oxidative addition, the bulky ligand clashes with the flexible pentan-1-one chain at C2, raising the transition state energy for C3 insertion. This forces the palladium center to the C4-Br bond, overriding the substrate's inherent electronic bias.
-
The dppf System (Bidentate Acceleration): The second oxidative addition (at C3, after C4 is coupled) is notoriously difficult due to extreme steric crowding. The bidentate dppf ligand enforces a cis-coordination geometry and its large bite angle accelerates the subsequent reductive elimination step, driving the sluggish second catalytic cycle to completion [5].
Experimental Methodologies
Caption: Standard experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Protocol A: Site-Selective C4 Mono-Coupling
Designed to maximize regiochemical fidelity at the C4 position by leveraging steric control.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 1-(3,4-dibromothiophen-2-yl)pentan-1-one (1.0 eq) and the desired arylboronic acid (1.05 eq). Causality: The boronic acid is kept near stoichiometric levels to strictly prevent over-coupling to the di-substituted product.
-
Catalyst Loading: Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent & Base Addition: Add a degassed mixture of Toluene/H₂O (10:1) followed by K₃PO₄ (2.0 eq). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active hydroxypalladium intermediate, which dramatically accelerates the transmetalation step.
-
Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Degassing via argon sparging is critical to prevent the rapid oxidation of the electron-rich SPhos ligand.
-
Self-Validating Monitoring: Monitor the reaction progress by LC-MS. The reaction is complete when the starting material mass is consumed, and the mono-coupled intermediate (m/z [M+H]⁺) dominates, with less than 5% of the di-coupled mass present.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Global Di-Coupling
Designed to overcome the severe steric hindrance of the second oxidative addition step.
-
Reagent Preparation: Combine 1-(3,4-dibromothiophen-2-yl)pentan-1-one (1.0 eq) and the arylboronic acid (2.5 eq) in a Schlenk flask. Causality: A large excess of boronic acid is required to drive the sterically hindered second coupling to completion.
-
Catalyst Loading: Add PdCl₂(dppf) (0.05 eq) and Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1). Causality: Dioxane provides a higher boiling point than toluene and superior solubility for both the boronic acid and the highly non-polar mono-coupled intermediate, ensuring homogeneity during the sluggish second catalytic cycle [5].
-
Reaction Execution: Heat to 100 °C for 24 hours under argon.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel chromatography.
References
- Benchchem:1-(3,4-Dibromothiophen-2-yl)pentan-1-one
- Benchchem:Application Notes and Protocols: The Role of 3,4-Dibromothiophene in the Synthesis of Pharmaceutical Intermedi
- Benchchem:Technical Support Center: 3,4-Dibromothiophene-2-carbaldehyde Couplings
- ACS Publications:Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
- MDPI:Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Explor
GC-MS analysis comparison for halogenated thiophenyl ketones
Comprehensive Comparison Guide: GC-MS vs. Alternative Modalities for the Analysis of Halogenated Thiophenyl Ketones
Halogenated thiophenyl ketones (e.g., 4-bromo-3-methyl-2-thiophenecarbonyl chloride, chlorothiophenyl derivatives) are indispensable building blocks in medicinal chemistry and agrochemical development. They serve as critical precursors for novel therapeutics and 2,6-dihaloaryl 1,2,4-triazole insecticides[1]. The presence of both a heteroaromatic sulfur ring and halogen atoms (Cl, Br) imparts unique physicochemical properties, but it also complicates analytical characterization due to potential thermal lability and complex isotopic distributions.
For researchers tasked with structural elucidation, purity profiling, or trace-level quantification, selecting the optimal mass spectrometry (MS) platform is critical. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques like LC-MS/MS and GC×GC-ToF-MS, providing field-proven methodologies and mechanistic insights.
Analytical Modality Comparison
Causality in Platform Selection: Halogenated thiophenyl ketones are generally semi-volatile and possess molecular weights under 500 Da, making them highly amenable to gas-phase analysis.
-
GC-MS with Electron Impact (EI): Operating at a standardized 70 eV, EI provides highly reproducible fragmentation. This hard ionization induces characteristic alpha-cleavage at the ketone carbonyl and specific ring-opening patterns of the thiophene moiety, which is essential for structural elucidation[2].
-
GC-MS with Negative Chemical Ionization (NCI): Halogen atoms are highly electronegative. NCI utilizes a reagent gas (e.g., methane) to generate thermal electrons, which are efficiently captured by the halogenated compounds. This results in a 100- to 1000-fold increase in sensitivity compared to EI, though it sacrifices structural fragmentation.
-
GC×GC-ToF-MS: For complex matrices (e.g., environmental or biological samples), two-dimensional GC coupled with Time-of-Flight MS provides superior peak capacity and spectral deconvolution. It has been shown to identify significantly more trace thiophene and ketone compounds than standard 1D GC-MS due to its higher sensitivity and chromatographic resolution[3].
-
LC-MS/MS (ESI): While excellent for highly polar or thermally labile downstream pharmaceutical products, Electrospray Ionization (ESI) often struggles with the relatively non-polar halogenated thiophenyl ketone precursors, suffering from poor ionization efficiency and matrix ion suppression.
Table 1: Quantitative Performance & Selectivity Comparison
| Analytical Platform | Ionization Mode | Limit of Detection (LOD) | Structural Elucidation Capacity | Halogen Isotopic Fidelity | Matrix Tolerance |
| GC-MS (EI) | Electron Impact (70 eV) | 1–10 ng/mL | High (Extensive library matching) | Excellent | Moderate |
| GC-MS (NCI) | Negative Chemical Ionization | 0.01–0.1 ng/mL | Low (Primarily [M]- or [X]- ions) | Excellent | Moderate |
| GC×GC-ToF-MS | Electron Impact (70 eV) | 0.1–1 ng/mL | High (Deconvoluted spectra) | Excellent | High |
| LC-MS/MS | Electrospray (ESI) | 0.5–5 ng/mL | Moderate (Depends on MS/MS transitions) | Good | Low (Ion suppression) |
Mechanistic Principles: Fragmentation and Isotopic Signatures
When utilizing GC-MS (EI, 70 eV), the structural elucidation of halogenated thiophenyl ketones relies on two self-validating data points:
-
Isotopic Signatures: The natural abundance of halogens provides an unmistakable fingerprint. A single chlorine atom yields a [M] and [M+2] peak in a ~3:1 ratio. A single bromine atom yields a ~1:1 ratio. The exact preservation of these ratios in both the molecular ion and subsequent halogen-retaining fragments mathematically validates the peak assignment.
-
Alpha-Cleavage: The radical cation formed during EI typically undergoes alpha-cleavage adjacent to the carbonyl group. For a thiophenyl alkyl ketone, this yields a highly stable acylium ion (e.g., [Thiophene-C=O]+), which subsequently loses CO to form a thiophenyl cation.
Fig 1. Decision matrix for selecting MS ionization modalities for halogenated thiophenyl ketones.
Self-Validating Experimental Protocol: GC-MS Workflow
To ensure scientific integrity and absolute trustworthiness, the following step-by-step methodology incorporates a self-validating system using internal standards and continuous tuning verification.
Phase 1: Instrument Preparation and Tuning
-
Column Selection: Install a low-bleed, mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m × 0.25 mm, 0.25 µm film).
-
Causality: In GC/MS analysis, selecting a low-bleed column prevents the thermal decomposition of the siloxane liquid phase into cyclic siloxanes (seen as m/z 207 baseline rise). This is critical to improving the signal-to-noise ratio for trace halogenated species and preventing MS contamination[4].
-
-
Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
-
Causality: Verifying that the m/z 69, 219, and 502 peaks are within 0.1 Da of their theoretical masses ensures exact mass axis calibration. This precise tuning is mandatory for distinguishing the exact isotopic ratios of Cl and Br during structural confirmation.
-
Phase 2: Sample Preparation
-
Internal Standardization: Spike all samples, blanks, and calibration standards with an isotopically labeled internal standard (e.g., a 13 C-labeled or deuterated thiophenyl analog) at a concentration of 50 ng/mL.
-
Causality: This creates a self-validating quantitative system. The internal standard mathematically corrects for injection volume variability, inlet discrimination, and matrix-induced signal enhancement or suppression, ensuring absolute quantitative trustworthiness.
-
Phase 3: Acquisition and Validation
-
Injection: Inject 1 µL of the sample in splitless mode with the inlet set to 250°C.
-
Causality: Splitless injection maximizes the transfer of trace analytes onto the column, which is essential for detecting low-abundance halogenated impurities that would otherwise be lost in a split flow.
-
-
Thermal Gradient: Hold the oven at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
Causality: A rapid thermal ramp minimizes the residence time of the analytes in the high-temperature environment of the oven, preventing the thermal degradation or dehalogenation of labile thiophenyl ketones before they reach the detector.
-
-
System Validation (Blanking): Run a pure solvent blank (e.g., hexane) immediately before the sample batch.
-
Causality: The absence of halogenated isotopic clusters in the blank validates that the system is free from column or liner carryover. This step proves that any detected signal in the subsequent runs originates purely from the sample, closing the loop on the self-validating protocol.
-
Sources
A Comparative Guide to Validating the Structural Integrity of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one Post-Reaction
For researchers, synthetic chemists, and professionals in drug development, the rigorous confirmation of a molecule's structure and purity after synthesis is a cornerstone of scientific integrity and regulatory compliance. The synthesis of novel compounds, such as 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, a halogenated thiophene derivative with potential applications in medicinal chemistry and materials science, necessitates a robust analytical workflow to ensure the desired product has been obtained free of significant impurities. This guide provides an in-depth comparison of the primary analytical techniques for the structural and purity validation of this target molecule, grounded in established scientific principles and regulatory standards.
The choice of analytical methodology is not arbitrary; it is a strategic decision based on the physicochemical properties of the analyte and the specific questions being asked. For a molecule like 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, which contains a thiophene ring, bromine atoms, and an aliphatic ketone chain, a multi-faceted approach is essential for unambiguous characterization. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), presenting them not as isolated techniques, but as complementary components of a comprehensive validation strategy.
The Analytical Triad: NMR, MS, and HPLC
The structural validation of a synthesized organic compound is rarely accomplished with a single technique. Instead, a combination of methods is employed to build a cohesive and irrefutable body of evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of protons and carbons. It is the gold standard for structural elucidation.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, can offer clues about its substructures. For brominated compounds, MS provides a highly characteristic isotopic signature.
-
High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC is invaluable for assessing the purity of the compound. When coupled with a UV detector, it can quantify the target molecule relative to any impurities.
The logical workflow for post-reaction validation typically begins with NMR and MS to confirm the identity of the desired product, followed by HPLC to assess its purity.
Caption: Post-synthesis validation workflow.
In-Depth Analysis & Comparative Methodologies
A head-to-head comparison of these techniques reveals their synergistic power. The choice between them depends on the specific analytical goal, whether it is definitive structural identification or routine quality control.[1]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separates ions based on their mass-to-charge ratio. | Separates compounds based on their differential partitioning between a mobile and stationary phase. |
| Primary Use | Unambiguous structural elucidation and confirmation of atomic connectivity. | Determination of molecular weight and elemental formula (with high resolution). | Quantification of purity and separation of impurities. |
| Sample Requirement | Typically mg-scale, non-destructive.[2] | ng to pg scale, destructive. | µg to ng scale, largely non-destructive (sample can be collected). |
| Key Information for Target Molecule | ¹H NMR: Chemical shift and coupling of the thiophene proton and pentanone chain protons. ¹³C NMR: Number and type of carbon atoms. | Molecular ion peak confirming the mass. Characteristic isotopic pattern for two bromine atoms. | A single major peak indicating high purity, with retention time as a key identifier. |
| Limitations | Relatively low sensitivity.[2] Complex spectra may require advanced 2D techniques. | Isomers may not be distinguishable without fragmentation analysis. Ionization efficiency can vary. | Insufficient for definitive structural identification alone.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed picture of a molecule's structure. For 1-(3,4-Dibromothiophen-2-yl)pentan-1-one, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Features:
-
Thiophene Proton: A singlet in the aromatic region (typically δ 7.0-8.0 ppm). Its chemical shift will be influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group.
-
Pentanone Chain Protons:
-
A triplet for the α-CH₂ group (adjacent to the carbonyl), expected to be the most downfield of the aliphatic protons.
-
Multiplets for the β- and γ-CH₂ groups.
-
A triplet for the terminal CH₃ group, expected to be the most upfield.
-
Expected ¹³C NMR Spectral Features:
-
Thiophene Carbons: Four distinct signals. The carbons bonded to bromine (C3 and C4) will appear at a characteristic chemical shift. The carbonyl-bearing carbon (C2) and the proton-bearing carbon (C5) will also have unique shifts.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ > 190 ppm).
-
Pentanone Chain Carbons: Four distinct signals for the aliphatic carbons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 90° pulse width, a relaxation delay (d1) of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
Mass Spectrometry: Confirming Mass and Halogen Presence
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte. For halogenated compounds, it offers an additional layer of confirmation due to the natural isotopic distribution of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺) Cluster: A compound with two bromine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. For C₉H₉Br₂OS⁺, the expected masses would be around 326, 328, and 330 g/mol .
-
Fragmentation: Common fragmentation patterns for this molecule would include cleavage of the pentanone side chain, particularly the alpha-cleavage at the carbonyl group.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like our target molecule.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[1]
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Oven Program: A temperature ramp, for instance, starting at 80°C and increasing to 250°C at 10°C/min, can effectively separate the product from any volatile impurities.[1]
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.[1]
-
-
Data Analysis: Identify the peak corresponding to the product by its retention time. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster to confirm the mass and the presence of two bromine atoms. The NIST Mass Spectral Library can be used for comparison with known compounds.[5][6]
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
While NMR and MS confirm the structure, they are not ideal for quantifying purity. HPLC, particularly with a UV detector, is the industry standard for this purpose.[7] The thiophene ring and carbonyl group in our target molecule are chromophores, making UV detection highly effective.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Dilute this to a working concentration (e.g., 0.1 mg/mL) with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[1]
-
Instrumentation and Conditions:
-
System: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer is typical. A gradient elution may be necessary to separate impurities with different polarities.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance, determined by a UV scan (e.g., 254 nm or a lambda max specific to the compound).[8]
-
-
Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research-grade compounds.
Caption: Synergy of analytical techniques.
Authoritative Grounding and Method Validation
The reliability of these analytical techniques hinges on proper validation. According to international standards, such as those from the International Union of Pure and Applied Chemistry (IUPAC), method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[9][10][11][12] For applications in drug development, guidelines from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are mandatory.[13][14]
Key validation parameters to establish for a quantitative method like HPLC include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: An Integrated Approach to Certainty
Validating the structural integrity of a newly synthesized compound like 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a non-negotiable step in the research and development pipeline. No single technique provides a complete picture. NMR spectroscopy serves as the architect, drawing the structural blueprint. Mass spectrometry acts as the surveyor, confirming the fundamental properties of mass and elemental composition with high precision. Finally, HPLC functions as the quality inspector, ensuring the final product meets the required purity standards.
By judiciously applying this triad of analytical techniques and adhering to established validation principles, researchers can ensure the data they generate is accurate, reliable, and defensible, thereby upholding the principles of scientific integrity and paving the way for successful downstream applications.
References
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
